5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid
Description
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Properties
IUPAC Name |
5-(4-tert-butylphenyl)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-11(10-15(18)19)9-14(17)12-5-7-13(8-6-12)16(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXVVJVOXBGDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C(C)(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373827 | |
| Record name | 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-47-7 | |
| Record name | 4-(1,1-Dimethylethyl)-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Note: High-Efficiency Enantioselective Synthesis of (R)-5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric Acid
Part 1: Executive Summary & Strategic Rationale
The Challenge
(R)-5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid (CAS 845781-47-7) is a critical chiral intermediate in the synthesis of Fesoterodine and Tolterodine , potent muscarinic receptor antagonists used to treat overactive bladder.
The historical industrial standard for this intermediate involves a non-selective Friedel-Crafts alkylation followed by classical resolution using chiral amines (e.g., (R)-phenylethylamine). This "Resolution Route" suffers from a maximum theoretical yield of 50% (without recycling), high waste generation, and complex salt-breaking steps.
The Solution: Asymmetric Catalytic Hydrogenation
This Application Note details a second-generation protocol utilizing Asymmetric Hydrogenation (AH) . By shifting the chiral installation to a catalytic step using a Ruthenium or Rhodium complex, we achieve:
-
Atom Economy: >98% theoretical efficiency (vs. 50% in resolution).
-
Throughput: Reduced cycle time by eliminating recrystallization loops.
-
Purity: Direct access to >98% ee without fractional crystallization.
Part 2: Synthetic Pathway & Mechanism[1][2]
The strategy relies on the asymmetric reduction of the exocyclic double bond of 5-(4-tert-butylphenyl)-3-methylene-5-oxovaleric acid (Compound 1 ).
Mechanistic Insight
The reaction utilizes a Rhodium(I)-Bisphosphine complex. The mechanism proceeds via the coordination of the carboxylate and the alkene to the metal center. The rigidity of the chiral ligand (e.g., DuPhos or BINAP) forces the incoming hydrogen molecule to attack from a specific face of the alkene, establishing the C3 stereocenter.
Pathway Visualization
Figure 1: Synthetic workflow transitioning from raw materials to the chiral target via catalytic hydrogenation.[1][2]
Part 3: Detailed Experimental Protocol
Materials & Equipment
-
Reactor: 500 mL Stainless Steel High-Pressure Autoclave (e.g., Parr Instrument).
-
Substrate: 5-(4-tert-butylphenyl)-3-methylene-5-oxovaleric acid (Purity >97%).
-
Catalyst Precursor: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate [Rh(cod)2]BF4 or [Rh(cod)Cl]2.
-
Chiral Ligand: (+)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene ((R,R)-Me-DuPhos ) or (R)-BINAP .
-
Solvent: Methanol (degassed, anhydrous).
Step-by-Step Methodology
Step 1: Catalyst Preparation (In Glovebox)
Rationale: Rhodium precursors are air-sensitive. In-situ complexation ensures maximum turnover frequency (TOF).
-
In a Schlenk flask, dissolve [Rh(cod)2]BF4 (1.0 equiv, 0.5 mol%) and (R,R)-Me-DuPhos (1.1 equiv) in degassed Methanol.
-
Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to a deep red/orange, indicating the formation of the active cationic species.
Step 2: Hydrogenation Reaction[1]
-
Loading: Charge the autoclave with the substrate 1 (10.0 g, 38.4 mmol) dissolved in Methanol (100 mL).
-
Catalyst Addition: Transfer the catalyst solution via cannula into the autoclave under an Argon stream. S/C ratio = 2000:1.
-
Purging: Seal the reactor. Purge with
(3 cycles at 5 bar) followed by (3 cycles at 5 bar) to remove all traces of oxygen. -
Pressurization: Pressurize the reactor to 30 bar (435 psi) with
. -
Reaction: Stir at 1000 rpm at 25°C for 12 hours.
-
Note: Monitoring uptake is crucial. The reaction is typically complete when pressure drop ceases.
-
-
Venting: Carefully vent the hydrogen gas (fume hood!) and purge with nitrogen.
Step 3: Workup & Purification
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove Methanol.
-
Catalyst Removal: Dissolve the residue in Ethyl Acetate (50 mL) and filter through a pad of silica gel or Celite to remove the metal complex.
-
Crystallization: The crude oil often crystallizes upon standing. Recrystallize from Hexane/Ethyl Acetate (9:1) if higher purity is required.
Critical Process Parameters (CPP)
| Parameter | Range | Optimal | Impact of Deviation |
| Pressure ( | 10 - 50 bar | 30 bar | Low pressure reduces rate; extremely high pressure offers diminishing returns. |
| Temperature | 20°C - 50°C | 25°C | Higher T increases rate but may erode enantioselectivity (ee). |
| S/C Ratio | 500 - 10,000 | 2000 | Lower ratio increases cost; higher ratio risks incomplete conversion. |
| Solvent | MeOH, EtOH, IPA | MeOH | Protic solvents generally accelerate hydrogenation of ionic intermediates. |
Part 4: Analytical Quality Control
Enantiomeric Excess (ee) Determination
To validate the "Trustworthiness" of this protocol, the following HPLC method is mandatory.
-
Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times:
-
(S)-Enantiomer: ~12.5 min
-
(R)-Enantiomer (Target): ~14.2 min
-
Logic of Stereocontrol
The choice of (R,R)-Me-DuPhos is empirical but grounded in the "Quadrant Diagram" model for Rhodium catalysis. The bulky tert-butyl group of the substrate directs the olefin coordination to minimize steric clash with the ligand's phospholane rings, exclusively exposing the Re-face (or Si-face, depending on ligand chirality) to the hydride insertion.
Figure 2: Mechanistic flow of stereochemical induction.
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning ( | Ensure rigorous degassing. Check substrate for sulfur contaminants from previous steps. |
| Low ee (<90%) | High Temperature or Wrong Ligand. | Lower temperature to 20°C. Re-screen ligands (try (R)-BINAP or JosiPhos). |
| Leaching (Colored Product) | Inefficient filtration. | Use a scavenger resin (e.g., SiliaMetS® Thiol) during workup. |
References
-
Process Development of Fesoterodine: Mathew, B. et al. "An Improved Process for the Preparation of Fesoterodine Fumarate." Organic Process Research & Development, 2011, 15(6), 1348–1357.
-
General Asymmetric Hydrogenation of Itaconates: Burk, M. J. et al. "Rh-DuPHOS-Catalyzed Enantioselective Hydrogenation of Enol Esters." Journal of the American Chemical Society, 1993, 115(22), 10125–10138.
-
Patent Reference (Substrate Synthesis): Zydus Cadila Healthcare Ltd. "Process for the preparation of Fesoterodine."[3][4] WO2011158257A1.
-
Noyori Hydrogenation Guidelines: Noyori, R. "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 2002, 41(12), 2008–2022.
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- 3. WO2011158257A1 - Preparation process of fesoterodine and intermediates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Hydrogenation of 5-Oxovaleric Acid Intermediates
Introduction: The Strategic Importance of 5-Oxovaleric Acid Intermediates and their Transformation
In the landscape of contemporary pharmaceutical and fine chemical synthesis, 5-oxovaleric acid and its derivatives represent a critical class of intermediates. Their bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a diverse range of chemical transformations, leading to the construction of complex molecular architectures. One of the most pivotal of these transformations is the selective reduction of the ketone functionality via catalytic hydrogenation. This process is fundamental for the synthesis of γ-hydroxy acids, which often readily cyclize to form γ-lactones, a prevalent structural motif in numerous natural products and pharmacologically active compounds. A prime example is the conversion of levulinic acid (4-oxopentanoic acid), a biomass-derived platform chemical, into γ-valerolactone (GVL), a sustainable solvent and a precursor to valuable chemicals and fuels.[1][2] The principles governing this transformation are directly applicable to 5-oxovaleric acid.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to provide a deeper understanding of the underlying principles, from mechanistic considerations to the rationale behind catalyst and solvent selection. The protocols herein are presented as self-validating systems, incorporating checkpoints and analytical methods to ensure reliable and reproducible outcomes.
Mechanistic Insights: The "Why" Behind the Hydrogenation
The catalytic hydrogenation of a ketone, such as the one present in 5-oxovaleric acid, is a reduction reaction that involves the addition of a hydrogen molecule (H₂) across the carbon-oxygen double bond (C=O) to yield a secondary alcohol.[3][4] This process is not spontaneous and requires the intervention of a catalyst to proceed at a practical rate.[3]
The generally accepted mechanism for heterogeneous catalytic hydrogenation can be summarized in the following key steps[4][5]:
-
Adsorption and Activation of Hydrogen: Molecular hydrogen adsorbs onto the surface of the metal catalyst. The catalyst weakens the H-H bond, effectively dissociating the molecule into reactive hydrogen atoms bound to the metal surface.[4]
-
Adsorption of the Ketone: The 5-oxovaleric acid intermediate, dissolved in a suitable solvent, diffuses to the catalyst surface and adsorbs via its carbonyl group.
-
Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred from the catalyst surface to the carbonyl carbon and oxygen atoms. This is the reductive step, transforming the ketone into a secondary alcohol.[4]
-
Desorption of the Product: The resulting γ-hydroxy acid desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.[4]
For 5-oxovaleric acid, the initial product of hydrogenation is 5-hydroxypentanoic acid. This intermediate can then undergo a subsequent intramolecular esterification (lactonization) under the reaction conditions, especially at elevated temperatures, to form δ-valerolactone. The overall transformation is a two-step process that can often be performed in a single pot.
A proposed reaction pathway is illustrated below:
Caption: General experimental workflow for catalytic hydrogenation.
Protocol 1: Heterogeneous Catalytic Hydrogenation
Safety Precautions: Hydrogen gas is highly flammable and can form explosive mixtures with air. [6]Palladium on carbon is pyrophoric, especially after use and when dry. [6]This procedure must be conducted in a well-ventilated fume hood, and all sources of ignition must be eliminated. [7] Materials and Equipment:
-
Three-necked round-bottom flask or a dedicated hydrogenation vessel (e.g., Parr shaker)
-
Magnetic stirrer and stir bar
-
Hydrogen gas cylinder with a regulator
-
Vacuum/Nitrogen manifold
-
Gas inlet adapter with a stopcock and a hydrogen-filled balloon (for atmospheric pressure) or connection to a pressure reactor
-
5-oxovaleric acid intermediate
-
5% Palladium on Carbon (5-10 wt% of the substrate)
-
Anhydrous solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Celite® for filtration
Procedure:
-
Reactor Setup: Assemble the clean, dry three-necked flask with a magnetic stir bar, a gas inlet adapter connected to the vacuum/nitrogen manifold, and a stopper for the third neck.
-
Catalyst Addition: Weigh the Pd/C catalyst and add it to the flask.
-
Inerting the System: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [6]This is a critical step to prevent ignition of the catalyst when the solvent is added.
-
Solvent and Substrate Addition: Under a positive flow of nitrogen, add the solvent via cannula or syringe. [6]Once the catalyst is slurried, add the 5-oxovaleric acid intermediate, either as a solid or dissolved in a minimal amount of the reaction solvent.
-
Hydrogenation:
-
Atmospheric Pressure: Replace the nitrogen line with a hydrogen balloon. Evacuate the flask briefly and then allow the hydrogen from the balloon to fill the flask. Repeat this purge cycle with hydrogen three times. [6] * Elevated Pressure: If using a pressure vessel, seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired level (e.g., 3-5 bar).
-
-
Reaction Execution: Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, gaseous hydrogen). If required, heat the reaction to the desired temperature. The reaction progress can be monitored by observing hydrogen uptake (for pressure reactors) or by taking aliquots for analysis.
-
Reaction Monitoring: To take an aliquot, stop the stirring, vent the hydrogen, and flush the system with nitrogen. [6]Quickly remove a small sample via syringe, then re-establish the hydrogen atmosphere. Analyze the aliquot by TLC, GC, or HPLC to determine the consumption of the starting material.
Protocol 2: Reaction Work-up and Product Purification
-
Reaction Quenching: Once the reaction is complete, stop the heating (if any) and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with nitrogen. [6]2. Catalyst Removal: Caution: The used catalyst is highly pyrophoric. Never allow it to dry in the air. [8]Prepare a small pad of Celite in a Buchner funnel. Wet the Celite pad with the reaction solvent. Under a nitrogen atmosphere, carefully decant or cannula the reaction mixture onto the Celite pad. [9]3. Washing: Wash the reaction flask and the Celite pad with additional portions of the solvent to ensure complete transfer of the product.
-
Catalyst Quenching: Immediately after filtration, quench the catalyst on the Celite pad by adding water to it. [6][8]The wet catalyst can then be safely stored in a labeled waste container.
-
Product Isolation: Combine the filtrate and the washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude product.
-
Purification: The crude product can be purified by standard techniques such as column chromatography, crystallization, or distillation, depending on its physical properties.
Analytical Methods for Reaction Monitoring and Characterization
Effective monitoring is crucial for determining the reaction endpoint and ensuring the desired product is formed. A combination of techniques is often employed.
| Analytical Technique | Purpose | Information Obtained |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Disappearance of the starting material spot and appearance of the product spot. |
| Gas Chromatography (GC) | Quantitative analysis of volatile compounds. | Conversion of starting material, yield of the product, and detection of volatile byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of non-volatile compounds. | Accurate measurement of starting material consumption and product formation. [10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and intermediates. | Confirms the structure of the purified product by identifying characteristic proton and carbon signals. In-line flow NMR can be used for real-time monitoring. [11] |
| Infrared (IR) Spectroscopy | Functional group analysis. | Disappearance of the ketone C=O stretch (around 1715 cm⁻¹) and appearance of an alcohol O-H stretch (broad, around 3300 cm⁻¹). Can be used for real-time, in-situ monitoring. [12] |
| Mass Spectrometry (MS) | Determination of molecular weight. | Confirms the molecular weight of the product and helps identify any byproducts. |
Conclusion
The catalytic hydrogenation of 5-oxovaleric acid intermediates is a powerful and versatile tool in modern organic synthesis. A thorough understanding of the reaction mechanism, careful selection of the catalyst and reaction conditions, and adherence to safe and robust experimental protocols are the cornerstones of success. By employing the principles and procedures outlined in this guide, researchers can confidently and efficiently perform this critical transformation, paving the way for the synthesis of complex and valuable molecules.
References
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Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from [Link]
-
ChemTalk. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
- Li, G., et al. (2018). The transfer hydrogenation of levulinic acid to γ-valerolactone over CuNiAl catalyst. Chemical Engineering Journal, 334, 2488-2499.
-
ResearchGate. (n.d.). Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. Retrieved from [Link]
- Li, G., et al. (2018). The transfer hydrogenation of levulinic acid to γ-valerolactone over CuNiAl catalyst. Chemical Engineering Journal, 334, 2488-2499.
-
Chemistry Notes. (n.d.). Catalytic Hydrogenation: Mechanism and Application. Retrieved from [Link]
- MDPI. (2023). Conversion of Levulinic Acid to γ-Valerolactone Using Hydrotalcite-Derived Cu-Ni Bimetallic Catalyst.
- Organic Process Research & Development. (2001).
- RSC Publishing. (2021). Highly efficient selective hydrogenation of levulinic acid to γ-valerolactone over Cu–Re/TiO₂ bimetallic catalysts. RSC Advances, 11(62), 39233-39241.
- ACS Publications. (2014). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Organometallics, 33(22), 6451-6461.
- MDPI. (2023). Constructing Spatially Separated Ru Nanoparticles on Basic Support for the Hydrogenation of Ethyl Levulinate to γ-Valerolactone.
- ACS Publications. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(19), 12516-12522.
-
Mettler Toledo. (n.d.). Monitoring Hydrogenation Reactions. Retrieved from [Link]
- RSC Publishing. (2022). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology, 12(5), 1466-1476.
-
ResearchGate. (n.d.). Homogeneous hydrogenation of aldehydes and ketones based on diphosphine‐Cu catalysts developed by Takasago. Retrieved from [Link]
-
YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]
- MDPI. (2022). Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction.
- ACS Publications. (2020). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research, 53(1), 172-186.
- ACS Publications. (2010). Enabling Catalytic Ketone Hydrogenation by Frustrated Lewis Pairs. Journal of the American Chemical Society, 132(40), 13918-13920.
-
University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
Reddit. (2022). Hydrogenation reaction tips and tricks. Retrieved from [Link]
-
University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. Retrieved from [Link]
- ACS Publications. (2021). Manganese-Catalyzed Hydrogenation of Ketones under Mild and Base-free Conditions. Organometallics, 40(9), 1225-1232.
-
ResearchGate. (n.d.). Homogeneous pre‐catalysts for transfer hydrogenation of aldehydes and ketones with glycerol. Retrieved from [Link]
-
YouTube. (2022). Catalytic hydrogenation of aldehydes and ketones||Method of preparation of alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 16.6: Catalytic Hydrogenation. Retrieved from [Link]
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AOCS. (2022). Hydrogenation in Practice. Retrieved from [Link]
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ResearchGate. (n.d.). 2.3 Catalytic Hydrogenation of Ketones. Retrieved from [Link]
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University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
- RSC Publishing. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Dalton Transactions, 43(1), 39-52.
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Reddit. (n.d.). synthesis of gamma valerolactone. Retrieved from [Link]
- MDPI. (2023). One-Pot Conversion of Furfural to γ-Valerolactone over Co- and Pt-Doped ZSM-5 Catalysts.
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White Rose Research Online. (n.d.). Green synthesis of gamma-valerolactone (GVL) through hydrogenation of biomass-derived levulinic acid using. Retrieved from [Link]
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OUCI. (n.d.). Reduction of Carboxylic Acids and Their Derivatives to Alcohols, Ethers, and Amines. Retrieved from [Link]
-
YouTube. (2019). Carboxylic Acids to Alcohols, Part 2: Hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Heterogeneously Catalyzed Carboxylic Acid Hydrogenation to Alcohols. Retrieved from [Link]
- RSC Publishing. (2014). Production of γ-valerolactone from biomass-derived compounds using formic acid as a hydrogen source over supported metal catalysts in water solvent. RSC Advances, 4(20), 10525-10530.
-
Clariant. (n.d.). Catalysts for hydrogenation processes. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Retrieved from [Link]
- ScienceDirect. (2010). Asymmetric hydrogenation of quinolines activated by Brønsted acids. Tetrahedron Letters, 51(24), 3217-3219.
- MDPI. (2022). The Formation of γ-Valerolactone from Renewable Levulinic Acid over Ni-Cu Fly Ash Zeolite Catalysts.
- Wiley Online Library. (2013). Cooperative Iron–Brønsted Acid Catalysis: Enantioselective Hydrogenation of Quinoxalines and 2H-1,4-Benzoxazines.
- Nature. (2024). The O2-stable [FeFe]-hydrogenase CbA5H reveals high resilience against organic solvents.
- RSC Publishing. (2021). Highly efficient catalytic transfer hydrogenation of furfural over defect-rich amphoteric ZrO₂ with abundant surface acid–base sites. Dalton Transactions, 50(44), 16205-16215.
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PubMed. (2000). Hydrogenation ofm[13]etacyclophane- andp[13]aracyclophane-1,9-dienes: an experimental and computational study on the strain energies of the title compounds. Chemistry, 6(9), 1537-46.
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Solvent Selection for the Extraction of 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid
An Application Guide
Abstract
This application note provides a comprehensive guide for the rational selection of an optimal solvent for the extraction of 5-(4-tert-butylphenyl)-3-methyl-5-oxovaleric acid from aqueous process streams. The unique amphiphilic nature of this molecule, possessing a polar keto-carboxylic acid head and a bulky, nonpolar tert-butylphenyl tail, necessitates a systematic approach to solvent selection to ensure high recovery and purity. We will explore the theoretical principles governing liquid-liquid extraction, detail the critical physicochemical properties of the target molecule, and present a structured protocol for empirical solvent screening and final process implementation. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis and purification of this compound or structurally related molecules.
Introduction: The Challenge of a Dichotomous Molecule
5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid is a keto-carboxylic acid with a molecular structure that presents a distinct purification challenge. Its architecture combines two key features:
-
A Hydrophilic Head: The carboxylic acid moiety (pKa ≈ 4-5) is polar and ionizable. The adjacent ketone group further contributes to the polarity of this region.
-
A Lipophilic Tail: The large tert-butylphenyl group is highly nonpolar and hydrophobic.
This duality dictates its solubility behavior. The molecule is poorly soluble in water in its neutral, protonated state but can be rendered water-soluble in its deprotonated, salt form under basic conditions. This pH-dependent solubility is the cornerstone of its purification by liquid-liquid extraction (LLE).
The selection of an appropriate organic solvent is the most critical parameter in developing an efficient LLE protocol. An ideal solvent must effectively solubilize the neutral form of the molecule while maintaining low miscibility with water, ensuring clean phase separation. Furthermore, practical considerations such as boiling point for ease of removal, environmental health and safety (EHS) profile, and cost are paramount for scalable applications.
Physicochemical Profile and Extraction Principles
Understanding the target molecule's properties is the first step in a rational selection process.
Table 1: Physicochemical Properties of 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid and Analogs
| Property | Value / Observation | Source / Comment |
|---|---|---|
| Molecular Formula | C₁₆H₂₂O₃ | - |
| Molecular Weight | 262.34 g/mol | Calculated |
| Structure | ![]() |
- |
| Key Functional Groups | Carboxylic Acid, Ketone, tert-Butylphenyl | Determine polarity and reactivity. |
| Physical State | Expected to be a solid at room temperature. | Based on analogs like 5-Bromovaleric acid (m.p. 38-40°C)[1]. |
| Estimated pKa | ~4.5 | Typical for carboxylic acids. This value is crucial for pH manipulation. |
The Principle of pH-Swing Extraction
Liquid-liquid extraction of acidic compounds like the target molecule relies on manipulating the equilibrium between the neutral acid form (HA) and its conjugate base, the carboxylate anion (A⁻).[2]
-
Acidification & Extraction (Forward Extraction): The aqueous phase containing the product is acidified to a pH at least 2 units below the pKa of the carboxylic acid (e.g., pH < 2.5). This ensures >99% of the molecules are in the neutral, protonated (HA) form. In this state, the molecule is significantly more soluble in an appropriate organic solvent than in water and will partition into the organic phase.
-
Basification & Stripping (Back Extraction): The product can be recovered from the organic phase by extracting it into a basic aqueous solution (e.g., NaOH, NaHCO₃) with a pH at least 2 units above the pKa (e.g., pH > 6.5). This converts the molecule to its highly water-soluble anionic salt form (A⁻), causing it to partition back into the aqueous phase, leaving neutral impurities behind in the organic layer.
This relationship is visualized in the partitioning diagram below.
Systematic Solvent Screening
A panel of candidate solvents should be evaluated based on the criteria of dissolving power, physical properties, and safety.
Solvent Candidate Properties
The ideal solvent should have a polarity that complements the amphiphilic nature of the target molecule. Highly nonpolar solvents (e.g., hexane) will poorly solvate the keto-acid portion, while highly polar, water-miscible solvents (e.g., methanol) are unsuitable for LLE. Solvents of intermediate polarity are therefore the primary candidates.
Table 2: Properties of Candidate Extraction Solvents
| Solvent | Polarity Index (P')[3] | Density (g/mL) | Boiling Point (°C) | Water Solubility | Key EHS Considerations |
|---|---|---|---|---|---|
| Toluene | 2.4 | 0.87[4] | 111[4] | Low | Flammable, toxic |
| Methyl t-butyl ether (MTBE) | 2.5 | 0.74[4] | 55[4] | Low | Flammable, forms peroxides less readily than diethyl ether |
| Diethyl Ether | 2.8 | 0.71 | 35 | Low | Highly flammable, forms explosive peroxides |
| Dichloromethane (DCM) | 3.1 | 1.33[4] | 40[4] | Low (1.32 g/100g )[4] | Suspected carcinogen, toxic |
| Ethyl Acetate (EtOAc) | 4.4 | 0.90 | 77 | Moderate (8.3 g/100g ) | Flammable, irritant |
| Methyl Isobutyl Ketone (MIBK) | 4.2 | 0.80 | 117 | Low (1.9 g/100g ) | Flammable, irritant |
| n-Butanol | 3.9 | 0.81 | 118 | Moderate (7.7 g/100g ) | Flammable, irritant |
Experimental Protocol: Solvent Screening Workflow
This protocol outlines a small-scale experiment to determine the most effective extraction solvent. The efficiency will be quantified by High-Performance Liquid Chromatography (HPLC) analysis of the organic phase.
Step-by-Step Screening Protocol
-
Preparation of Stock Solution:
-
Prepare a stock solution of 5-(4-tert-butylphenyl)-3-methyl-5-oxovaleric acid at a known concentration (e.g., 1 mg/mL) in a slightly basic aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.5) to ensure complete dissolution.
-
-
Acidification and Extraction:
-
Aliquot 1.0 mL of the stock solution into five separate 4 mL glass vials.
-
To each vial, add a drop of pH indicator paper or use a calibrated pH meter and carefully add 1 M HCl dropwise until the pH is ≤ 2.
-
To each of the five vials, add 1.0 mL of one of the candidate solvents (Toluene, MTBE, DCM, Ethyl Acetate, MIBK).
-
Cap the vials tightly and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the vials at 2000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
-
Analysis:
-
Carefully remove a 0.5 mL aliquot from the organic layer of each vial. Note whether the organic layer is on the top (solvents with density < 1 g/mL) or bottom (DCM).[2]
-
Prepare appropriate dilutions of each sample for HPLC analysis.
-
Analyze the samples using a calibrated HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid, UV detection at a wavelength corresponding to the aromatic chromophore).
-
Calculate the concentration of the product in each organic solvent. The solvent yielding the highest concentration is the most efficient for extraction.
-
Recommended Extraction Protocol
Based on common practice for similar compounds, Methyl tert-butyl ether (MTBE) and Ethyl Acetate (EtOAc) are expected to perform well. MTBE offers lower water solubility, leading to cleaner phase separation and potentially less emulsion formation. Ethyl acetate is a strong solvent for a wide range of compounds and is considered a "greener" solvent than many alternatives. The following protocol is a general procedure for a preparative scale extraction.
Materials:
-
Reaction mixture (aqueous) containing the product
-
Selected solvent (e.g., MTBE or Ethyl Acetate)
-
Hydrochloric acid (e.g., 3M HCl) or another strong acid
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Work-up and Acidification:
-
Transfer the aqueous reaction mixture to a separatory funnel of appropriate size.
-
Cool the solution in an ice bath if the reaction was exothermic or contains heat-sensitive components.
-
Slowly add 3M HCl while gently swirling. Monitor the pH with pH paper or a meter. Continue adding acid until the pH of the aqueous phase is stable at pH 1-2.
-
-
First Extraction:
-
Add a volume of the selected organic solvent (e.g., MTBE) equal to the volume of the aqueous layer.
-
Stopper the funnel and invert it, immediately opening the stopcock to vent any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain the lower aqueous layer into a clean flask. Drain the upper organic layer into a separate flask labeled "Organic Extracts."
-
-
Repeat Extractions:
-
Return the aqueous layer to the separatory funnel.
-
Add a fresh portion of the organic solvent (typically 0.5x the initial volume).
-
Repeat the shaking and separation process. Combine this second organic extract with the first.
-
Expert Tip: For quantitative recovery, a third extraction is recommended. The efficiency of multiple extractions with smaller volumes of solvent is higher than a single extraction with a large volume.
-
-
Washing the Organic Phase:
-
Combine all organic extracts in the separatory funnel.
-
Add a volume of brine equal to approximately 20% of the total organic volume. Shake gently.
-
Allow the layers to separate and discard the lower aqueous brine layer. This step removes the majority of dissolved water from the organic phase.
-
-
Drying and Isolation:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate (typically 1-2 tablespoons per 100 mL of solvent) and swirl. The drying agent should move freely and not clump together, indicating the solution is dry.
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid.
-
-
Purity Assessment:
-
Assess the purity of the recovered solid by an appropriate method (e.g., HPLC, NMR) and perform further purification (e.g., recrystallization) if necessary.
-
Conclusion
The successful extraction of 5-(4-tert-butylphenyl)-3-methyl-5-oxovaleric acid is governed by a logical application of chemical principles. By understanding the molecule's amphiphilic character and exploiting its pH-dependent solubility, an efficient liquid-liquid extraction protocol can be developed. A systematic screening of solvents with intermediate polarity, such as MTBE and ethyl acetate, is critical to maximizing recovery. The detailed protocol provided herein offers a robust starting point for researchers, ensuring a high yield and purity of the target compound for downstream applications.
References
- University of Colorado, Boulder. (n.d.). Extraction of Acids or Bases from Neutral Organics. Organic Chemistry Lab Manual.
- Wasewar, K. L., et al. (2018). Study on Extraction of Carboxylic Acid Using Solvent Extraction. International Journal of Advanced Engineering Research and Development (IJAERD).
- Schüür, B., et al. (2016). Solvent Development for Liquid–Liquid Extraction of Carboxylic Acids. Industrial & Engineering Chemistry Research.
- Miller, J. (n.d.). Solvent Polarity Table. Scribd.
- Honeywell. (n.d.). Polarity Index. Burdick & Jackson.
- King, C. J., et al. (1992). Extraction of Carboxylic Acids with Amine Extractants. Industrial & Engineering Chemistry Research.
- ChemSrc. (n.d.). 5-Bromovaleric acid | CAS#:2067-33-6.
Sources
Green chemistry approaches to synthesizing methyl-5-oxovaleric acid derivatives
This Application Note is structured as a high-level technical guide for researchers in green chemistry and process development. It prioritizes sustainable, scalable, and atom-economical routes over traditional hazardous methods.
Executive Summary
Methyl 5-oxopentanoate (also known as methyl 5-oxovalerate) is a critical bifunctional C5 building block containing both an aldehyde and an ester moiety. It serves as a versatile platform chemical for the synthesis of adipic acid derivatives,
Historically, this molecule was accessed via the ozonolysis of cyclopentene or the harsh oxidation of cyclohexanediols. These methods suffer from poor atom economy, high energy demand, and significant safety risks (explosive ozonides).
This guide details two Green Chemistry protocols that bypass these limitations:
-
The Bio-Refinery Route (Primary Protocol): Ring-opening of biomass-derived
-valerolactone (DVL) followed by aerobic oxidation. -
The Oxidative Cleavage Route (Alternative): Tungsten-catalyzed cleavage of cyclopentene using hydrogen peroxide.
Strategic Analysis: The C5 vs. C6 Challenge
Expertise Note: A common pitfall in synthesizing this target is selecting the wrong cyclic precursor.
-
Cyclohexene (C6): Oxidative cleavage yields C6 products (Adipaldehyde or Adipic Acid). To get Methyl 5-oxopentanoate (C5), a carbon must be lost, typically via decarboxylation, which ruins atom economy.
-
Cyclopentene (C5) /
-Valerolactone (C5): These are the correct atom-economical precursors.
We prioritize the
Pathway Visualization
The following diagram illustrates the strategic shift from fossil-based to bio-based synthesis.
Figure 1: Comparison of the legacy fossil-based route (red) vs. the modern biomass-derived route (green/blue).
Protocol A: The Bio-Refinery Route (Recommended)
Mechanism: Acid-catalyzed ring-opening methanolysis followed by Stahl’s aerobic oxidation. Green Metrics:
-
Atom Economy: High (Loss of only 2H in step 2).
-
Solvents: Methanol (Green), Acetonitrile (Recoverable).
-
Reagents: Air is the terminal oxidant.
Step 1: Methanolysis of -Valerolactone
This step converts the lactone into the hydroxy-ester. We utilize a heterogeneous solid acid catalyst (Amberlyst-15) to facilitate easy workup and catalyst recycling.
Materials:
Procedure:
-
Setup: Charge a round-bottom flask with DVL (10.0 g, 100 mmol) and Methanol (50 mL).
-
Catalyst Addition: Add Amberlyst-15 (1.0 g, 10 wt% loading).
-
Reaction: Reflux the mixture at 65°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS until DVL is consumed.
-
Workup: Filter off the Amberlyst-15 beads (save for regeneration).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting oil is Methyl 5-hydroxyvalerate (>95% purity). It can be used directly in Step 2.
Step 2: Aerobic Oxidation (TEMPO/Cu System)
This step selectively oxidizes the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.
Materials:
-
Methyl 5-hydroxyvalerate (from Step 1)
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - Free Radical Catalyst
-
CuBr or Cu(OTf) - Co-catalyst
-
2,2'-Bipyridine (bpy) - Ligand
-
N-Methylimidazole (NMI) - Base
-
Acetonitrile (MeCN)
Procedure:
-
Catalyst Prep: In a flask open to air, dissolve CuBr (5 mol%) and 2,2'-Bipyridine (5 mol%) in MeCN. The solution will turn dark brown/green (active Cu-complex).
-
Addition: Add TEMPO (5 mol%) and NMI (10 mol%). Stir for 5 minutes.
-
Substrate Addition: Add Methyl 5-hydroxyvalerate (100 mmol) dissolved in minimal MeCN.
-
Oxidation: Stir vigorously at room temperature open to the ambient atmosphere (or use an
balloon for faster rates). The solution will change color as the Cu cycles between Cu(I) and Cu(II). -
Monitoring: Monitor by TLC for the appearance of the aldehyde (stains orange with DNP).
-
Quench: Once complete (~4-8 hours), dilute with water and extract with Ethyl Acetate.
-
Purification: Wash organics with brine, dry over
, and concentrate. Purify via flash chromatography (Silica, Hexane/EtOAc) to yield Methyl 5-oxopentanoate .
Protocol B: Oxidative Cleavage of Cyclopentene (Alternative)
Context: If DVL is unavailable, Cyclopentene can be cleaved. To avoid Ozone, we use a Tungsten/Peroxide system. Warning: This reaction is exothermic. Peroxides are shock-sensitive.
Materials:
-
Cyclopentene[3]
-
Hydrogen Peroxide (30% aq)
-
Sodium Tungstate (
) -
Phase Transfer Catalyst (Aliquat 336)
Procedure:
-
Mix: Combine Cyclopentene (1 eq) and catalyst (
, 2 mol%) in a flask. -
Oxidant Addition: Slowly add
(2.2 eq) while maintaining temperature <40°C. -
Phase Transfer: Add Aliquat 336 to facilitate the reaction between the aqueous peroxide and organic alkene.
-
Control: Critical Deviation: Standard conditions yield Glutaric Acid. To stop at the aldehyde, the reaction must be performed in Methanol and stopped early, or run in the presence of a dehydration agent to form the dimethyl acetal, which is then hydrolyzed.
-
Note: Protocol A is significantly superior for selectivity. Protocol B often yields mixtures of aldehyde and acid.
-
Comparative Data Analysis
| Metric | Traditional Ozonolysis | Green Protocol A (DVL/TEMPO) |
| Precursor | Cyclopentene (Fossil) | |
| Oxidant | Ozone ( | Air / |
| Atom Economy | Poor (Reductive workup waste) | Excellent |
| Safety Profile | High Risk (Explosive Ozonides) | Low Risk (Ambient Temp/Pressure) |
| Selectivity | High | High (>90% Aldehyde) |
| E-Factor | > 25 | < 10 |
Experimental Workflow Diagram (Protocol A)
Figure 2: Step-by-step experimental workflow for the biomass-derived synthesis route.
References
-
Stahl, S. S. (2004). "Palladium-Catalyzed Oxidation of Organic Chemicals with O2". Science, 305(5685), 793-793. (Foundational work on aerobic alcohol oxidation). Link
-
Sheldon, R. A., & Arends, I. W. (2004). "Organocatalytic oxidations mediated by nitroxyl radicals". Advanced Synthesis & Catalysis, 346(9‐10), 1051-1071. (TEMPO mechanism and green application). Link
-
Lange, J. P., et al. (2010). "Valeric biofuels: a platform of cellulosic transportation fuels". Angewandte Chemie International Edition, 49(26), 4479-4483. (Biomass to Valerolactone pathways). Link
-
Noyori, R., et al. (2003). "Green oxidation with aqueous hydrogen peroxide". Chemical Communications, (16), 1977-1986. (Tungsten/Peroxide cleavage fundamentals). Link
-
Ciriminna, R., & Pagliaro, M. (2010). "Industrial oxidations with organocatalyst TEMPO and its derivatives". Organic Process Research & Development, 14(1), 245-251. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solved 1) O₃ 2) (CH3)2S 25) Treatment of cyclopentene with | Chegg.com [chegg.com]
Crystallization methods for high-purity 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid
Application Note: High-Purity Crystallization of 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric Acid
Executive Summary
5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid is a critical intermediate in the synthesis of advanced pharmaceutical compounds (e.g., antifungal agents like Amorolfine analogs) and high-value fragrance molecules. Its synthesis—typically via Friedel-Crafts acylation of tert-butylbenzene with 3-methylglutaric anhydride—introduces a complex impurity profile including regioisomers (ortho-substitution), unreacted starting materials, and aluminum salts.
This guide details a robust, scalable crystallization protocol designed to achieve >99.5% HPLC purity . The method leverages the molecule's amphiphilic nature (lipophilic tert-butylphenyl tail vs. polar carboxylic acid head) to selectively reject impurities through a Toluene/Heptane or Ethyl Acetate/Heptane solvent system.
Chemical Context & Impurity Profile
Understanding the synthesis is prerequisite to purification. The standard route involves:
-
Substrates: tert-Butylbenzene + 3-Methylglutaric anhydride.
-
Catalyst: AlCl₃ (Friedel-Crafts).
-
Product: 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid.
Critical Impurities to Target:
-
Regioisomers: The ortho-isomer (2-position on the phenyl ring) is the primary organic impurity. Due to steric hindrance from the tert-butyl group, the para-isomer is favored, but 2-5% ortho is common.
-
Aluminum Salts: Residual Al³⁺ species form gelatinous hydroxides during aqueous workup, trapping organic product and causing "oiling out" during crystallization.
-
Aliphatic Acids: Hydrolyzed 3-methylglutaric acid (from unreacted anhydride).
-
Neutral Organics: Di-tert-butylbenzene or unreacted tert-butylbenzene.
Solubility Analysis & Solvent Selection
The target molecule exhibits amphiphilic solubility :
-
Polar Head (COOH, C=O): Soluble in alcohols, ketones, esters.
-
Lipophilic Tail (t-Bu-Ph): Soluble in aromatics, chlorinated solvents.
Table 1: Solubility Profile & Selection Logic
| Solvent Class | Examples | Solubility Behavior | Role in Protocol |
| Aromatics | Toluene, Xylene | High (Hot), Moderate (Cold) | Primary Solvent. Excellent for dissolving the lipophilic tail while allowing crystallization upon cooling. |
| Esters | Ethyl Acetate (EtOAc), IPM | High | Co-Solvent. Good for dissolving the polar head; prevents oiling out. |
| Alkanes | Heptane, Hexane | Low (Hot & Cold) | Anti-Solvent. Induces supersaturation; selectively precipitates the product while keeping non-polar impurities in solution. |
| Alcohols | Methanol, Ethanol, IPA | Very High | Too Soluble. Risk of yield loss. Useful only for final polishing if specific impurities persist. |
| Water | Water (Acidic/Neutral) | Insoluble | Wash Solvent. Removes inorganic salts (AlCl₃) and di-acids. |
Detailed Crystallization Protocol
Phase 1: Pre-Crystallization Workup (Critical)
Goal: Remove inorganic salts and neutral organics to prevent interference with crystal growth.
-
Dissolution: Dissolve the crude reaction mass in 10% NaOH (aq) . The acid forms a water-soluble sodium salt.
-
Wash: Extract the aqueous layer with Heptane or MTBE (2x).
-
Acidification: Acidify the aqueous layer with HCl (conc.) to pH 1-2. The product precipitates as a solid or oil.
-
Extraction: Extract the product into Ethyl Acetate (EtOAc) . Wash with brine, dry over Na₂SO₄, and concentrate to a solid/oil residue.
Phase 2: Crystallization (The Core Method)
System: Toluene / Heptane (Preferred for purity) or EtOAc / Heptane (Preferred for yield).
Step 1: Dissolution
-
Charge the crude solid (from Phase 1) into a reactor.
-
Add Toluene (3-5 volumes relative to solid weight).
-
Heat to 80–85°C . Stir until fully dissolved.
-
Note: If the solution is colored, add Activated Carbon (5% w/w), stir for 30 mins, and filter hot through Celite.
-
Step 2: Controlled Cooling (Nucleation)
-
Cool the solution slowly to 50–55°C (approx. 10°C/hour).
-
Seeding: At 55°C (metastable zone), add seed crystals (0.1% w/w) of pure 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid.
-
Why: Seeding prevents "oiling out" (liquid-liquid phase separation) which is common for keto-acids.
-
Step 3: Anti-Solvent Addition
-
Once the slurry thickens (approx. 45°C), begin adding Heptane (Anti-solvent).
-
Ratio: Target a final solvent ratio of Toluene:Heptane = 1:1 to 1:2 .
-
Rate: Add Heptane slowly over 2–3 hours.
Step 4: Final Cooling & Isolation
-
Cool the slurry to 0–5°C and hold for 2 hours.
-
Filter the crystals using a Büchner funnel or centrifuge.
-
Wash: Displace mother liquor with cold Toluene:Heptane (1:3) mixture.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Process Visualization
The following diagram illustrates the purification logic and workflow.
Figure 1: Purification workflow for 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid emphasizing impurity rejection points.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or too concentrated. | Seed at higher temperature (60°C). Use a co-solvent like EtOAc (5%) to increase solubility before adding Heptane. |
| Low Yield | Product too soluble in Toluene. | Increase Heptane ratio to 1:3 . Cool to -10°C . |
| High Ortho-Isomer | Inefficient fractionation. | Recrystallize again. Use pure Toluene (no Heptane) for the second pass, as Toluene offers better selectivity than Heptane mixtures. |
| Haze in Solution | Residual Aluminum salts. | Perform a hot filtration through Celite. Ensure the initial acid/base workup had a thorough water wash (pH check). |
Analytical Validation
To certify the "High-Purity" status (>99.5%), use the following methods:
A. HPLC (Purity & Isomer Ratio)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% TFA
-
B: Acetonitrile + 0.1% TFA
-
-
Gradient: 30% B to 90% B over 20 mins.
-
Detection: UV @ 220 nm (carbonyl) and 254 nm (aromatic).
-
Criteria: Main peak >99.5%; Ortho-isomer (RRT ~0.9 or 1.1) <0.15%.[5][6]
B. 1H-NMR (Structure Verification)
-
Solvent: CDCl₃.
-
Key Signals:
- 1.31 (s, 9H, t-butyl).
- 1.05 (d, 3H, 3-methyl).
- 7.4–7.9 (dd, 4H, aromatic AA'BB' system).
- 12.0 (broad s, 1H, COOH).
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
-
PubChem. (n.d.).[7][8] Amorolfine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link] (Structural analog context).
-
Org. Synth. (n.d.). General Procedures for Friedel-Crafts Acylation. Organic Syntheses. [Link]
Sources
- 1. Amorolfine | C21H35NO | CID 54260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of action of Amorolfine_Chemicalbook [chemicalbook.com]
- 3. CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols - Google Patents [patents.google.com]
- 4. A Process For The Preparation Of 3 Methyl 5 Phenylpentanol [quickcompany.in]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Amorolfine - Wikipedia [en.wikipedia.org]
- 8. GSRS [precision.fda.gov]
Troubleshooting & Optimization
Technical Support Center: Removing Unreacted tert-Butylbenzene from Oxovaleric Acid Reactions
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and procedural advice for a common purification challenge: the removal of unreacted tert-butylbenzene from reaction mixtures containing the desired product, oxovaleric acid. As a nonpolar aromatic starting material or solvent, tert-butylbenzene can be persistent, but understanding the physicochemical differences between it and the polar keto-acid product is the key to achieving high purity.
This document is structured as a series of frequently asked questions that address common issues encountered in the laboratory. We will explore the causality behind experimental choices and provide validated protocols to ensure you can confidently and efficiently isolate your target compound.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of tert-butylbenzene so critical for my oxovaleric acid sample?
Complete removal of starting materials is fundamental to good synthetic practice for several reasons:
-
Purity for Downstream Applications: Residual tert-butylbenzene can interfere with subsequent reaction steps, potentially leading to unwanted side products or inhibition of catalysts. This is especially critical in drug development, where purity is paramount.
-
Accurate Yield Calculation: The presence of contaminants inflates the apparent mass of your product, leading to an inaccurate and artificially high yield calculation.
-
Analytical Interference: tert-Butylbenzene will produce distinct signals in analytical spectra (¹H NMR, ¹³C NMR) that can overlap with product signals, complicating structural confirmation. In chromatographic methods like HPLC or GC, it will appear as a significant impurity peak.
Q2: What are the key physical property differences between tert-butylbenzene and oxovaleric acid that I can exploit for separation?
The separation strategy is built upon the stark differences in polarity, boiling point, and acidity between these two compounds. Oxovaleric acid is a polar, acidic molecule, while tert-butylbenzene is a nonpolar, neutral hydrocarbon.[1][2]
Table 1: Comparative Physicochemical Properties
| Property | tert-Butylbenzene | 4-Oxovaleric Acid (Levulinic Acid) | Rationale for Separation |
| Molecular Weight | 134.22 g/mol [1] | 116.12 g/mol [2] | - |
| Boiling Point | 169 °C[3] | 245-246 °C[4][5] | The ~75 °C difference allows for separation by distillation, especially under vacuum. |
| Melting Point | -58 °C[6] | 33-35 °C[7] | - |
| Density | 0.867 g/mL (at 25 °C)[8] | 1.134 g/mL (at 25 °C)[5] | Different densities will aid in phase separation during liquid-liquid extraction. |
| Water Solubility | Insoluble (29.5 mg/L)[1][9] | Soluble[2][4] | This is the primary basis for separation by liquid-liquid extraction. |
| Acidity (pKa) | Not acidic | ~4.65[4] | The acidic proton allows for conversion to a highly water-soluble salt with a mild base. |
| Polarity | Nonpolar | Polar | This difference governs the choice of solvents for extraction and chromatography. |
Note: 4-Oxovaleric acid (levulinic acid) is used as the representative isomer due to its prevalence and extensive data. The principles described apply to other oxovaleric acid isomers.
Q3: My reaction contains a large amount of unreacted tert-butylbenzene. What's the most efficient first-pass removal method?
For bulk removal, vacuum distillation is the most effective initial step. The significant difference in boiling points allows for the selective removal of the more volatile tert-butylbenzene.
Causality: By reducing the pressure, the boiling points of both compounds are lowered. However, the relative volatility remains, allowing you to distill off the tert-butylbenzene at a much lower temperature than would be required for the oxovaleric acid. This prevents thermal degradation of your target compound. For instance, tert-butylbenzene's vapor pressure is significantly higher than that of levulinic acid at any given temperature.[4][8]
Q4: I'm concerned about the thermal stability of my oxovaleric acid derivative. What is a reliable, non-thermal method for separation?
When thermal methods are undesirable, acid-base liquid-liquid extraction is the superior technique. This method exploits both the difference in polarity and the unique acidity of your oxovaleric acid product.
The Principle: By washing the crude mixture (dissolved in a water-immiscible organic solvent) with a mild aqueous base, you can deprotonate the carboxylic acid.
-
R-COOH (organic soluble) + NaHCO₃ (aq) → R-COO⁻Na⁺ (water soluble) + H₂O + CO₂
The resulting carboxylate salt is an ionic species and is highly soluble in the aqueous phase. The nonpolar and neutral tert-butylbenzene has no affinity for the aqueous phase and remains in the organic layer. This allows for a clean separation of the two compounds into different liquid phases.
Q5: Can you provide a detailed protocol for performing a liquid-liquid extraction to remove tert-butylbenzene?
Certainly. This protocol is designed to be a self-validating system for efficiently separating the two compounds.
Experimental Protocol: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent in which both your product and tert-butylbenzene are soluble. Diethyl ether or ethyl acetate are excellent choices. Use approximately 3-4 volumes of solvent relative to the crude material volume.
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).
-
First Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Expert Insight: Sodium bicarbonate is a weak base, which is sufficient to deprotonate the carboxylic acid without hydrolyzing other sensitive functional groups. Using a strong base like NaOH could lead to unwanted side reactions.
-
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting frequently. Allow the layers to fully separate.
-
Separate Layers: Drain the lower aqueous layer (containing your sodium oxovalerate salt) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the basic wash (steps 3-5) on the remaining organic layer 1-2 more times to ensure complete extraction of the acid. Combine all aqueous extracts.
-
Trustworthiness Check: After the final extraction, you can test a drop of the aqueous layer with pH paper to ensure it is still basic.
-
-
Wash the Aqueous Layer: To remove any trace amounts of tert-butylbenzene that may have been physically carried over, wash the combined aqueous extracts with a fresh portion of diethyl ether or ethyl acetate. Discard this organic wash.
-
Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 3M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). You will likely observe your oxovaleric acid precipitating out if it's a solid at that temperature, or forming an oily layer.
-
Product Isolation: Extract the acidified aqueous layer three times with fresh portions of diethyl ether or ethyl acetate. This time, your neutral oxovaleric acid product will move back into the organic phase.
-
Drying and Evaporation: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified oxovaleric acid.
Q6: After extraction, I still detect trace amounts of tert-butylbenzene. How can I achieve the highest possible purity?
For removing final traces of a nonpolar impurity from a polar product, column chromatography is the gold standard.[10] This technique separates compounds based on their differential adsorption to a stationary phase.[11]
The Principle: A polar stationary phase (like silica gel) will strongly adsorb the polar oxovaleric acid, causing it to move slowly down the column.[12] The nonpolar tert-butylbenzene will have very little interaction with the silica and will be eluted quickly with a nonpolar mobile phase.
Experimental Protocol: Column Chromatography Purification
-
Select Adsorbent: Use silica gel (SiO₂) as the stationary phase.[10]
-
Choose Eluent System: The goal is to find a solvent system where the tert-butylbenzene moves quickly (Rf ≈ 0.8-0.9) and the oxovaleric acid moves slowly (Rf ≈ 0.2-0.3). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Start with a nonpolar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A common starting point would be a 9:1 or 4:1 mixture of Hexanes:Ethyl Acetate.
-
Pack the Column: Pack a glass column with a slurry of silica gel in your chosen nonpolar solvent (e.g., hexanes). Ensure there are no air bubbles or cracks.
-
Load the Sample: Dissolve your semi-purified product in a minimal amount of the mobile phase and load it carefully onto the top of the silica gel.
-
Elution: Begin eluting the column with the nonpolar solvent system. The tert-butylbenzene will elute first.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks.
-
Monitor Fractions: Spot each fraction on a TLC plate to determine its contents. Fractions containing only tert-butylbenzene can be discarded.
-
Increase Polarity: Once the tert-butylbenzene has been completely eluted, you can switch to a more polar solvent system (e.g., increase the percentage of ethyl acetate) to speed up the elution of your more polar oxovaleric acid.
-
Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent via rotary evaporation.
Workflow Visualization
The following diagram outlines the logical workflow for purifying oxovaleric acid, from initial assessment to final product isolation.
Caption: Decision workflow for purification of oxovaleric acid.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7366, tert-Butylbenzene." PubChem, [Link]. Accessed February 14, 2026.
-
Wikipedia. "tert-Butylbenzene." Wikipedia, The Free Encyclopedia, [Link]. Accessed February 14, 2026.
-
ChemBK. "tert-Butylbenzene." ChemBK, [Link]. Accessed February 14, 2026.
-
Ottokemi. "tert-Butylbenzene, 99% 98-06-6 India." Ottokemi, [Link]. Accessed February 14, 2026.
-
CAS Common Chemistry. "tert-Butylbenzene." CAS, a division of the American Chemical Society, [Link]. Accessed February 14, 2026.
-
CAS Common Chemistry. "2-Oxovaleric acid." CAS, a division of the American Chemical Society, [Link]. Accessed February 14, 2026.
-
Chemsrc. "2-Oxovaleric acid | CAS#:1821-02-9." Chemsrc, [Link]. Accessed February 14, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11579, Levulinic Acid." PubChem, [Link]. Accessed February 14, 2026.
-
Cheméo. "Chemical Properties of Benzene, tert-butyl- (CAS 98-06-6)." Cheméo, [Link]. Accessed February 14, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 74563, 2-Oxovaleric acid." PubChem, [Link]. Accessed February 14, 2026.
-
Reachem. "The Purification of Organic Compound: Techniques and Applications." Reachem, [Link]. Accessed February 14, 2026.
-
Ottokemi. "Levulinic acid, 98% 123-76-2 India." Ottokemi, [Link]. Accessed February 14, 2026.
-
Mueller, H. F., Larson, T. E., & Ferretti, M. "Chromatographic separation and identification of organic acids." Illinois State Water Survey, [Link]. Accessed February 14, 2026.
-
University of Colorado Boulder, Department of Chemistry. "Column Chromatography." Organic Chemistry at CU Boulder, [Link]. Accessed February 14, 2026.
-
The Good Scents Company. "4-methyl-2-oxovaleric acid, 816-66-0." The Good Scents Company, [Link]. Accessed February 14, 2026.
-
Waters Corporation. "Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector." Waters Corporation, [Link]. Accessed February 14, 2026.
-
National Institute of Standards and Technology. "tert-Butylbenzene with Water - IUPAC-NIST Solubilities Database." NIST, [Link]. Accessed February 14, 2026.
-
Solubility of Things. "1,3,5-tri-tert-butylbenzene." Solubility of Things, [Link]. Accessed February 14, 2026.
-
ChemHelp ASAP. "column chromatography & purification of organic compounds." YouTube, [Link]. Accessed February 14, 2026.
-
Wikipedia. "Levulinic acid." Wikipedia, The Free Encyclopedia, [Link]. Accessed February 14, 2026.
-
Reddit. "Removing tBuOH from reaction mixture? : r/Chempros." Reddit, [Link]. Accessed February 14, 2026.
-
CORE. "A systematic study of the purification of oxalic acid." CORE, [Link]. Accessed February 14, 2026.
- Google Patents. "CN101205179A - Method for purifying oxalic acid solution.
-
FooDB. "Showing Compound 4-Oxopentanoic acid (FDB003296)." FooDB, [Link]. Accessed February 14, 2026.
- Google Patents. "EP1151986B1 - Method for removing tert-butyl groups from tert-butyl phenol compounds.
-
ResearchGate. "How to remove TBSCl from the reaction mixture?" ResearchGate, [Link]. Accessed February 14, 2026.
-
University of California, Riverside. "Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene." UCR Department of Chemistry, [Link]. Accessed February 14, 2026.
-
Organic Chemistry Data. "Common Solvents Used in Organic Chemistry: Table of Properties." Organic Chemistry Data, [Link]. Accessed February 14, 2026.
-
P. aeruginosa Metabolome Database. "3-Methyl-2-oxovaleric acid (PAMDB000141)." PAMDB, [Link]. Accessed February 14, 2026.
-
YouTube. "synthesis of oxalic acid (mega NOx outburst)." YouTube, [Link]. Accessed February 14, 2026.
Sources
- 1. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Levulinic Acid | C5H8O3 | CID 11579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butylbenzene - Wikipedia [en.wikipedia.org]
- 4. 123-76-2 CAS MSDS (Levulinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Levulinic acid, 98% 123-76-2 India [ottokemi.com]
- 6. tert-Butylbenzene, 99% 98-06-6 India [ottokemi.com]
- 7. Levulinic acid - Wikipedia [en.wikipedia.org]
- 8. tert-Butylbenzene | 98-06-6 [chemicalbook.com]
- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Fesoterodine Intermediate Synthesis & Purification
Introduction: The "Prodrug" Paradox
Fesoterodine is a prodrug designed to bypass the CYP2D6 metabolic variability of Tolterodine.[1] However, this design introduces a specific synthetic challenge: the 5-hydroxymethyl tolterodine (5-HMT) intermediate (also known as the "Diol").
If you are reading this, you are likely facing one of three bottlenecks:
-
Enantiomeric Purity: Your resolution step is stalling at 90-95% ee.
-
The "Diester" Impurity: You are over-acylating the aliphatic hydroxyl group during the final step.
-
The "Dimer" Formation: Your 5-HMT intermediate is degrading during isolation.
This guide bypasses standard textbook procedures to address the causality of these failures.
Module 1: Troubleshooting Enantiomeric Purity (The Resolution Step)
Context: The synthesis often relies on resolving the racemic amine intermediate (or the diol itself) using chiral acids like D-Tartaric acid or (R)-(-)-Acetoxy phenyl acetic acid.
Diagnostic Check
-
Symptom: The diastereomeric salt precipitates as an oil or a sticky gum rather than a crystalline solid.
-
Symptom: Recrystallization yields <98% ee even after two rounds.
Q: Why is my resolution salt "oiling out" instead of crystallizing?
A: This is typically a solvent polarity mismatch. The diastereomeric salt requires a specific dielectric constant to form a rigid lattice.
-
The Fix: Do not use pure alcohols (Methanol/Ethanol) initially. Use a binary solvent system .
-
Protocol: Switch to a mixture of Acetone:Methanol (9:1) or Ethyl Acetate:Methanol . The ketone/ester acts as an anti-solvent for the impurities while the alcohol solubilizes the salt just enough to allow slow crystal growth.
-
Critical Parameter: Control the cooling ramp. A "crash cool" (e.g., 50°C to 0°C in 30 mins) traps the eutectics. Use a linear cooling ramp of 5°C per hour .
-
Q: I have 95% ee. How do I get to >99.5% without losing 50% yield?
A: You are likely hitting the "solubility limit" of the racemate.
-
The Fix: Implement a "Swish Purification" (Slurry Wash) rather than full recrystallization.
-
Suspend the salt in Isopropanol (IPA) at 40°C (do not dissolve completely).
-
Stir for 4 hours. The thermodynamic equilibrium will favor the dissolution of the more soluble (S)-isomer impurity into the mother liquor, leaving the pure (R)-salt solid.
-
Filter at 25°C (not 0°C—filtering cold often re-precipitates the impurity).
-
Module 2: The Chemical Purity Trap (5-HMT Synthesis)
Context: Converting the ester/lactone precursor to the 5-HMT diol involves a heavy reduction (often using Vitride® or LAH). This is the "dirtiest" step in the process.
Diagnostic Check
-
Symptom: HPLC shows a broad peak at RRT ~1.2 (The "Dimer").
-
Symptom: The isolated oil is dark brown/black (Oxidative degradation).
Q: What is causing the "Dimer" impurity (RRT ~1.2-1.3)?
A: The "Dimer" (Fesoterodine Diol Dimer) forms via the formation of a benzylic carbocation which attacks another molecule of 5-HMT. This is catalyzed by acidic conditions or high heat during solvent stripping.
-
The Fix:
-
Quenching: Never quench the reduction reaction with strong acid. Use a saturated Rochelle salt (Sodium Potassium Tartrate) solution. This complexes the aluminum salts gently without dropping the pH too low.
-
Temperature: During solvent evaporation of the 5-HMT, never exceed 45°C .
-
Storage: The 5-HMT intermediate is air-sensitive. Store under Nitrogen. If you must hold it, convert it to the Fumarate salt immediately, as the salt form is resistant to dimerization.
-
Q: My reduction yield is low, and I see unreacted ester.
A: You are likely forming a stable aluminate complex that isn't breaking down.
-
The Fix: Increase the "digestion" time after quenching. Stir the biphasic mixture (Organic/Rochelle Salt) for at least 2 hours at 25-30°C. You need to see two clear layers. If there is a "rag layer" (emulsion), you are losing product in the interface.
Module 3: The Final Step (Acylation & The "Diester" Impurity)
Context: You must esterify the phenolic -OH with isobutyryl chloride without touching the benzylic -OH.
Diagnostic Check
-
Symptom: HPLC shows "Diester Impurity" > 0.5%.
-
Symptom: Fesoterodine Fumarate fails to crystallize (due to diester interference).
Q: How do I stop the reaction at the Mono-ester stage?
A: The benzylic -OH is less nucleophilic than the phenolic -OH, but it will react if the local concentration of acyl chloride is high.
-
The Fix:
-
Temperature is King: The reaction must be performed at -5°C to 0°C . Above 10°C, the selectivity for the phenol drops drastically.
-
Base Selection: Use Triethylamine (TEA) or DIPEA. Do not use stronger inorganic bases which might promote indiscriminate acylation.
-
Addition Mode: Add Isobutyryl chloride as a solution in DCM (Dichloromethane), dropwise . Do not add neat reagent.
-
Stoichiometry: Use exactly 1.05 to 1.1 equivalents . If you go to 1.2 eq, you guarantee diester formation.
-
Visualizing the Impurity Pathway
The following diagram maps the genesis of the three most critical impurities. Use this to trace your issue back to the source.
Caption: Figure 1. Genesis of critical impurities in Fesoterodine synthesis. Red nodes indicate failure points.
Summary of Critical Parameters (Data Table)
| Parameter | Target Range | Consequence of Deviation |
| Resolution Cooling Rate | 5°C / hour | Rapid cooling traps (S)-isomer (Low ee%). |
| Reduction Quench pH | 7.0 - 8.0 | pH < 5 causes Dimerization; pH > 9 causes emulsions. |
| Acylation Temp | -5°C to 0°C | Temp > 10°C increases Diester impurity exponentially. |
| Acyl Chloride Eq. | 1.05 - 1.10 eq | > 1.15 eq leads to Diester; < 1.0 eq leads to unreacted 5-HMT. |
| Drying Temp (5-HMT) | < 45°C | > 50°C accelerates oxidative dimerization. |
References
-
Pfizer Inc. (2005). US Patent 6,858,650: 3,3-Diphenylpropylamines and their use in the synthesis of fesoterodine.[2] United States Patent and Trademark Office. Link
-
Arava, V., & Bandatmakuru, S. (2016). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API).[3] Journal of Chemical and Pharmaceutical Research, 8(8), 518-538. Link
-
Daicel Pharma Standards. (n.d.). Fesoterodine Impurities and Synthesis. Retrieved October 26, 2023. Link
-
Dipharma Francis S.r.l. (2011).[4] EP Patent 2338871: A process for the preparation of fesoterodine with low impurities content.[4] European Patent Office. Link
Sources
- 1. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9012678B2 - Processes for the preparation of fesoterodine - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. EP2338871A1 - A process for the preparation of fesoterodine with low impurities content - Google Patents [patents.google.com]
Overcoming solubility challenges with 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid
Product: 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid
CAS: 97692-66-5 | Molecular Formula: C16H22O3 | MW: 262.34 g/mol
Introduction: The "Hydrophobic War" Within Your Molecule
Welcome. I am Dr. Aris Thorne, Senior Application Scientist. If you are reading this, you are likely staring at a vial of white powder that refuses to dissolve in your aqueous media, or worse, has just crashed out of solution upon addition to your cell culture.
To master 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid (let’s refer to it as BMOA ), you must understand its internal conflict. This molecule possesses a "Jekyll and Hyde" structure:
-
The Tail (Hydrophobic): The tert-butylphenyl group is bulky and intensely lipophilic. It drives the molecule to aggregate and repel water.
-
The Head (Hydrophilic): The carboxylic acid terminus is your only handle for aqueous solubility, but it is pH-dependent.
The following guide is not a generic template; it is a battle-tested protocol designed to manipulate these two forces to your advantage.
Module 1: Critical Physicochemical Parameters
Before you pipette, review these governing constants. Ignoring them is the primary cause of experimental failure.
| Parameter | Value (Approx.) | Implication for Solubility |
| pKa (Acid) | 4.5 – 4.8 | At pH < 5.0, BMOA is protonated (neutral) and insoluble in water. You must operate at pH > 6.0 to ionize the head group. |
| LogP | ~3.8 – 4.2 | High lipophilicity. Even when ionized, the "greasy" tail may cause micelle formation or precipitation in high-salt buffers (PBS). |
| H-Bond Donors | 1 (COOH) | Limited interaction with water. |
| H-Bond Acceptors | 3 (C=O, COOH) | Soluble in polar aprotic solvents (DMSO, DMF). |
Module 2: Stock Solution Preparation (The "Safe Harbor")
Q: "I tried dissolving it directly in water/PBS and it floats. What am I doing wrong?"
A: You are fighting thermodynamics. BMOA is a solid crystal lattice stabilized by hydrophobic interactions. Water cannot break this lattice alone. You must create a high-concentration "Safe Harbor" stock solution using an organic solvent.
Protocol: Preparation of 50 mM Stock Solution
Best for: In vitro assays, cell culture spiking.
-
Weighing: Weigh approx. 13.1 mg of BMOA into a glass vial (avoid polystyrene; DMSO can leach plastics).
-
Solvent Choice: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Why DMSO? It has a high dielectric constant and disrupts the crystal lattice effectively.
-
Alternative: Absolute Ethanol (EtOH) can be used, but evaporation rates can alter concentration over time.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Solution must be crystal clear. Any turbidity indicates incomplete dissolution.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation.
Module 3: The Aqueous Transition (Troubleshooting Precipitation)
Q: "My stock is clear, but when I add it to cell media, it turns cloudy immediately."
A: You are experiencing "Solvent Shock." When the hydrophobic DMSO stock hits the aqueous buffer, the local solubility drops distinctively. If the local concentration exceeds the solubility limit before mixing occurs, the compound crashes out.
The "Salting-In" Strategy (Tromethamine/Tris)
For lipophilic acids like BMOA, standard sodium salts (using NaOH) often fail because the sodium ion is too small to shield the massive hydrophobic tail. We recommend using Tromethamine (Tris) as a counter-ion. The bulky amine helps mask the lipophilicity.
Visualizing the Solubility Mechanism:
Caption: The ionization pathway. Note that even in the soluble salt form, high ionic strength buffers (like PBS) can force the hydrophobic tails together, causing precipitation (Salting Out).
Step-by-Step Aqueous Dilution Protocol:
-
Prepare the Buffer: Use a buffer with a pH of 7.4 or higher.
-
The Intermediate Step (Critical): Do not jump from 100% DMSO to 0.1% DMSO.
-
Dilution A: Mix 10 µL of Stock (50 mM) + 90 µL of PEG400 (Polyethylene Glycol 400).
-
Result: This creates a 5 mM intermediate in a solvent that bridges the gap between organic and aqueous.
-
-
Final Addition: Add the Intermediate Solution dropwise to your stirred media.
-
Why? PEG400 acts as a cosolvent, preventing the rapid aggregation of the tert-butyl tails.
-
Module 4: In Vivo Formulation (Animal Studies)
Q: "I need to dose mice at 10 mg/kg. DMSO is too toxic. What do I use?"
A: For in vivo work, you need a carrier system. Simple pH adjustment is risky because the stomach acid (pH 1-2) will instantly reprecipitate BMOA, leading to poor bioavailability.
Recommended Vehicle: HP-β-CD Complexation
Hydroxypropyl-beta-cyclodextrin (HP-β-CD) creates a hydrophobic "bucket" that encapsulates the tert-butylphenyl tail while presenting a hydrophilic exterior to the blood.
Formulation Recipe (2 mg/mL):
-
Vehicle Prep: Prepare 20% (w/v) HP-β-CD in sterile water.
-
Compound Addition: Weigh required BMOA.
-
Mixing: Add the BMOA to the cyclodextrin solution.
-
Sonication: Sonicate for 20-30 minutes at 40°C. The solution may appear cloudy initially but should clarify as inclusion complexes form.
-
pH Check: Adjust pH to 7.4 using 1N NaOH or Tris.
-
Filtration: Sterile filter (0.22 µm). Note: If the filter clogs, complexation is incomplete.
Troubleshooting Decision Tree
Use this logic flow to diagnose solubility failures in real-time.
Caption: Diagnostic flow for resolving precipitation events. Follow the blue nodes to isolate the variable causing failure.
References
-
Chemical Identity & Properties
-
Source: ChemicalBook. (n.d.). 5-(4-tert-Butylphenyl)-5-oxovaleric acid Properties (CAS 97692-66-5).[1]
-
Link:
-
-
Lipid-Based Formulation Strategies
-
Salt Selection for Lipophilic Acids
- Source: MDPI Pharmaceutics. (2022). Improved Solubility and Dissolution Rate of Ketoprofen by the Formation of Multicomponent Crystals with Tromethamine.
-
Link:
-
Cyclodextrin Complexation
- Source: Pace Analytical Life Sciences. (n.d.).
-
Link:
Disclaimer: This guide is for research purposes only. BMOA (CAS 97692-66-5) is not approved for human therapeutic use. Always consult the Safety Data Sheet (SDS) before handling.
Sources
Controlling temperature gradients for stable 5-oxovaleric acid production
Topic: Controlling Temperature Gradients for Stable 5-Oxovaleric Acid (5-OVA) Production
Subject Matter Expert: Senior Application Scientist, Bioprocess Engineering Last Updated: February 14, 2026
Executive Summary
5-Oxovaleric acid (5-OVA), also known as glutarate semialdehyde, is a volatile C5 platform chemical. Unlike its stable precursor (5-aminovalerate) or its oxidation product (glutaric acid), 5-OVA is thermodynamically prone to spontaneous oxidation and polymerization .
In industrial fermentation (typically Corynebacterium glutamicum or E. coli), temperature gradients are not just a metabolic stressor—they are a chemical yield killer. "Hot spots" in a bioreactor accelerate the kinetics of aldehyde dehydrogenases (converting 5-OVA
This guide provides the protocols to stabilize 5-OVA by mastering the thermal environment of your bioreactor.
Module 1: The Thermal-Metabolic Nexus
To troubleshoot 5-OVA instability, you must understand the competing kinetics defined by the metabolic pathway.
The Pathway & Thermal Sensitivity
The production of 5-OVA generally follows the L-lysine degradation route. The critical node is the conversion of 5-aminovalerate (5-AVA) to 5-OVA, and the prevention of 5-OVA oxidation to glutarate.
Figure 1: The 5-OVA Stability Cliff. Note that the transition from 5-OVA to Glutarate (via GabD) or Polymers is thermally accelerated. Successful production requires inhibiting GabD activity, often achieved by gene deletion and strict temperature suppression.
Module 2: Troubleshooting Guide (Q&A)
Scenario A: "My 5-OVA titer drops significantly after 48 hours, but Glutaric Acid levels spike."
Diagnosis: Thermal Leakage of the Dehydrogenase Block.
Even if you have deleted the primary dehydrogenase genes (gabD or davD), endogenous promiscuous aldehyde dehydrogenases in C. glutamicum often exhibit increased activity at standard fermentation temperatures (
The Fix: Implement a "Biphasic Thermal Shift."
-
Growth Phase (
): Maintain to build biomass. -
Production Phase (
): Ramp temperature down to .-
Why? Transaminases (GabT) often retain higher relative activity at lower temperatures compared to dehydrogenases, improving the ratio of formation vs. consumption.
-
Scenario B: "I see significant spatial variation in yield between the top and bottom of my 500L reactor."
Diagnosis: Poor Mixing Time (
The Fix: Gradient Mapping & impeller adjustment.
-
Protocol: Install RTD sensors at three heights (Top, Middle, Bottom).
-
Target:
. -
Action: Increase agitation rate (RPM) to reduce mixing time, or switch to Rushton turbines for better radial flow to the cooling walls.
Scenario C: "The broth turns yellow/brown during purification."
Diagnosis: Maillard Reaction/Polymerization.
5-OVA is an aldehyde. At temperatures
The Fix: Cold-Chain Downstream Processing.
-
Never use rotary evaporation above
. -
Acidify the broth to pH < 4.0 immediately upon harvest to stabilize the aldehyde group before separation.
Module 3: Experimental Protocols
Protocol 1: Reactor Thermal Gradient Mapping
Use this to validate if your bioreactor has "hot spots" killing your product.
| Step | Action | Technical Requirement |
| 1 | Sensor Placement | Insert PT100 temperature probes at: 1. Bottom (near sparger)2. Middle (impeller zone)3. Top (sub-surface) |
| 2 | Stress Test | Fill reactor with water. Set agitation to operational RPM. Introduce a heat pulse (steam injection) to raise T by |
| 3 | Data Logging | Record T at 1-second intervals. |
| 4 | Calculation | Calculate Mixing Time ( |
| 5 | Validation | If |
Protocol 2: The "Crash-Cool" Harvest
Standard harvesting allows 5-OVA degradation. Use this modified workflow.
-
Trigger Point: When glucose feed stops or titer plateaus.
-
In-Vessel Cooling: Ramp jacket temperature to
while maintaining agitation. -
pH Adjustment: Once broth reaches
, adjust pH to 3.5 using . (Acidic pH suppresses Schiff base formation). -
Centrifugation: Perform cell removal at
.
Module 4: Reactor Control Logic
To automate stability, your control loop must prioritize temperature uniformity over oxygen transfer if necessary (within limits).
Figure 2: Cascade Control Logic for Gradient Suppression. The system actively monitors the temperature delta (
References
-
Rohles, C. M., et al. (2016). Metabolic engineering of Corynebacterium glutamicum for the production of 5-aminovalerate and glutarate.[1] Source: Metabolic Engineering.[2] URL: [Link] Context: Establishes the foundational pathway (DavB/DavA) and the critical role of GabT/GabD in the conversion of 5-AVA to Glutarate/5-OVA.
-
Joo, J. C., et al. (2017). Production of 5-aminovaleric acid in recombinant Corynebacterium glutamicum strains from a Miscanthus hydrolysate solution. Source: Bioresource Technology.[3] URL: [Link] Context: Details the impact of feedstock and pathway engineering on yield, relevant for understanding the flux toward the 5-OVA intermediate.
-
Enfors, S. O., et al. (2001). Physiological responses to mixing in large scale bioreactors. Source: Journal of Biotechnology.[3][4] URL: [Link] Context: The authoritative text on how bioreactor gradients (temperature/substrate) induce stress responses and yield loss in industrial fermentation.
-
Park, S. J., et al. (2014). Metabolic engineering of Escherichia coli for the production of 5-aminovalerate and glutarate. Source: Metabolic Engineering.[2] URL: [Link] Context: Provides comparative data on the E. coli pathway, highlighting the universality of the GabT/GabD thermal sensitivity issues.
Sources
- 1. Systems metabolic engineering of Corynebacterium glutamicum for the production of the carbon-5 platform chemicals 5-aminovalerate and glutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of Corynebacterium glutamicum for the production of glutaric acid, a C5 dicarboxylic acid platform chemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. research.aston.ac.uk [research.aston.ac.uk]
Purification strategies for oily residues of 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid
[1]
Diagnostic & Decision Matrix
Start Here: Before attempting further purification, determine the nature of your oily residue using the logic flow below. This molecule (CAS 845781-47-7) contains a lipophilic tert-butyl tail and a polar carboxylic head, making it prone to "oiling out" due to solvent trapping or stereoisomeric mixtures.[1]
Caption: Decision matrix for selecting the appropriate purification strategy based on initial purity assessment.
Technical FAQ & Troubleshooting
Q1: Why does my product persist as a viscous oil despite high purity on TLC?
Technical Insight: This is likely a kinetic issue , not a chemical one. The molecule possesses a flexible alkyl chain (valeric acid backbone) and a tert-butyl group. Additionally, the methyl group at the 3-position creates a chiral center .[1] If you synthesized this as a racemate (mixture of enantiomers), the crystal lattice energy is significantly lower than that of a pure enantiomer, making crystallization difficult.[1]
-
Diagnosis: The oil is a supercooled liquid.
-
Solution: You must disrupt the solvent-solute interactions using Protocol C (Trituration) or force a rigid lattice using Protocol B (Salt Formation) .[1]
Q2: I tried column chromatography, but the compound "streaked" and recovery was poor.
Root Cause: Carboxylic acids interact strongly with the silica gel surface via hydrogen bonding, causing tailing (streaking).[1] Corrective Action:
-
Acidify the Eluent: Add 1% Acetic Acid or Formic Acid to your mobile phase (e.g., Hexanes:Ethyl Acetate + 1% AcOH).[1] This suppresses the ionization of the carboxylic acid, keeping it in its less polar, protonated form.[1]
-
Alternative: Convert the acid to a methyl ester (using MeOH/H₂SO₄), purify the ester (which will not streak), and then hydrolyze it back to the acid using LiOH.
Q3: During acid-base extraction, I formed a stable emulsion. How do I break it?
Root Cause: The tert-butyl group acts as a surfactant tail, while the carboxylate (in high pH) acts as a polar head.[1] You have essentially created a soap. Troubleshooting:
-
Do not shake vigorously; invert the funnel gently.
-
Salting Out: Add saturated NaCl (brine) to the aqueous phase to increase ionic strength.[1]
-
Filtration: Pass the emulsion through a pad of Celite; the solid interface often stabilizes the emulsion.
Detailed Experimental Protocols
Protocol A: Rigorous Acid-Base Extraction (Chemical Cleanup)
Use this if NMR indicates neutral impurities (starting materials, unreacted Friedel-Crafts adducts).[1]
-
Dissolution: Dissolve the oily residue in Diethyl Ether (Et₂O) or MTBE . Avoid DCM if possible (emulsion risk).
-
Extraction (Base): Extract the organic layer with 1M NaOH (aq) (3x).
-
Chemistry: The acid converts to sodium 5-(4-tert-butylphenyl)-3-methyl-5-oxovalerate (water soluble).[1] Neutral impurities stay in the ether.
-
-
Wash: Wash the combined aqueous basic layers once with fresh Et₂O to remove trapped neutrals.
-
Acidification: Cool the aqueous layer on ice. Slowly add 6M HCl until pH < 2.
-
Observation: The product should precipitate or oil out as a white/yellowish suspension.
-
-
Recovery: Extract the acidic aqueous layer with EtOAc (3x).[2] Dry over Na₂SO₄ and concentrate.
Protocol B: Dicyclohexylamine (DCHA) Salt Formation (The "Magic Bullet")
Use this if the oil is pure but refuses to crystallize.[1] DCHA salts of oily acids are almost always crystalline solids with sharp melting points.
-
Stoichiometry: Dissolve 1.0 equivalent of your oily acid in Acetone or Ethyl Acetate (approx. 5 mL/g).
-
Addition: Add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise with stirring.
-
Crystallization:
-
A precipitate may form immediately.
-
If not, heat to reflux to dissolve, then let cool slowly to room temperature, then 4°C.[1]
-
-
Filtration: Filter the white solid. This is the DCHA salt of your acid.
-
Recovery of Free Acid:
-
Suspend the solid salt in dilute HCl (1M).
-
Extract with EtOAc. The DCHA stays in the water (as ammonium salt); your pure acid moves to the organic layer.
-
Evaporate solvent to yield the purified acid, which will now likely crystallize due to high purity.[1]
-
Protocol C: Cold Trituration (Physical State Correction)
Use this to remove trace solvent trapping the molecule in the oil phase.[1]
-
Solvent Choice: Pentane or Hexane (Non-polar).
-
Procedure:
-
Add cold Pentane (-20°C) to the oily residue.[1]
-
Sonicate vigorously for 5-10 minutes.
-
Scratch the side of the flask with a glass rod.
-
-
Outcome: The oil should solidify into a powder. Decant the solvent (which contains non-polar grease) and dry the solid under high vacuum.
Mechanistic Workflow Diagram
Caption: Chemical mechanism of the Acid-Base purification strategy.
Quantitative Data: Solvent Compatibility Table
| Solvent | Solubility (Acid Form) | Suitability for Crystallization | Notes |
| Water | Insoluble | Poor | Use only for washing salts.[1] |
| Hexanes/Pentane | Low | Excellent | Best for trituration (antisolvent).[1] |
| Ethyl Acetate | High | Moderate | Good solvent; use mixed with Hexanes. |
| Dichloromethane | Very High | Poor | Avoid; traps easily in lattice (solvates).[1] |
| Acetone | High | Good | Preferred for DCHA salt formation. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for acid-base extraction and crystallization techniques).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1] Butterworth-Heinemann, 2013 .[1] [1]
-
ChemicalBook. 5-(4-tert-Butylphenyl)-5-oxovaleric acid Properties (Analogous Structure Data). Accessed 2026.[3]
-
Perrin, D. D.; Dempsey, B. Buffers for pH and Metal Ion Control. Chapman and Hall, 1974 .[1] (Reference for pKa considerations in extraction).
Reducing catalyst poisoning in hydrogenation of oxovaleric acid intermediates
A Guide to Diagnosing and Mitigating Catalyst Poisoning
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of oxovaleric acid and its related intermediates, such as levulinic acid. This guide is designed to provide field-proven insights and actionable troubleshooting protocols to address one of the most common challenges in this process: catalyst deactivation. As your Senior Application Scientist, my goal is to explain the causality behind these phenomena and equip you with self-validating systems to ensure the integrity and efficiency of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst health and performance.
Q1: What are the primary modes of catalyst deactivation I should be aware of?
There are three main mechanisms of catalyst deactivation: poisoning, fouling (or coking), and sintering.[1][2]
-
Poisoning is the chemical deactivation of a catalyst's active sites by impurities from the feedstock or reaction environment.[3] These impurities bond strongly to the active metal (e.g., Ruthenium, Palladium, Nickel), preventing reactant molecules from accessing them.[4]
-
Fouling (Coking) is the physical blockage of active sites and pores by the deposition of carbonaceous materials (coke).[1] In the context of biomass-derived molecules like oxovaleric acid, heavy organic by-products or "humins" can polymerize on the catalyst surface.[5][6]
-
Sintering is the thermal deactivation where high reaction temperatures cause the small metal particles of the catalyst to agglomerate into larger ones.[1][7] This reduces the active surface area, thereby lowering the overall catalytic activity.[7]
Q2: My reaction has stopped or slowed down significantly. How do I know if catalyst poisoning is the culprit?
A sudden, sharp drop in conversion often points towards acute poisoning, especially if a new batch of feedstock was just introduced. A gradual decline in activity over several runs is more indicative of slow poisoning, fouling, or sintering.[5] To diagnose poisoning, consider these steps:
-
Analyze Your Feedstock: Test the oxovaleric acid or levulinic acid feed for common poisons like sulfur and nitrogen compounds.[6][8] Even trace amounts can be detrimental.
-
Characterize the Spent Catalyst: Techniques like X-ray Photoelectron Spectroscopy (XPS) can detect the presence of poisons on the catalyst surface.[4] Temperature Programmed Desorption (TPD) can also help identify adsorbed species.
-
Run a Control Experiment: Use a fresh batch of catalyst with a highly purified standard of your reactant. If the reaction proceeds normally, your original feedstock is the likely source of the poison.
Q3: What are the most common catalyst poisons in the hydrogenation of biomass-derived intermediates like levulinic acid?
Biomass-derived feedstocks can be complex and contain various impurities that act as poisons.[9]
-
Sulfur Compounds: Often originating from amino acids (cysteine, methionine) in the biomass, sulfur is a notorious poison for noble metal catalysts like Ru, Pd, and Pt.[6][8][10]
-
Nitrogen Compounds: Amines, amides, and heterocyclic nitrogen compounds can also strongly adsorb to metal active sites and inhibit hydrogenation activity.[11][12][13]
-
Process-Derived Impurities: Formic acid, a common co-product, can decompose into carbon monoxide (CO), which is a strong poison for many metal catalysts.[14] Mineral acids like sulfuric acid used in upstream processing can also cause irreversible deactivation.[6][15]
-
Heavy Metals & Inorganics: Alkali and alkaline earth metals, often present as salts in biomass, can also poison catalysts.[16]
Troubleshooting Guide: From Symptom to Solution
This guide provides a logical workflow for diagnosing and addressing common issues encountered during hydrogenation experiments.
Symptom 1: Rapid and Severe Loss of Catalytic Activity
-
Probable Cause: Acute poisoning from feedstock contaminants.
-
Diagnostic Workflow:
-
Immediately stop the reaction and safely recover the catalyst.
-
Analyze a sample of the current feedstock for sulfur, nitrogen, and halides.
-
If a known poison is detected, implement a feedstock purification protocol before the next run. (See Protocol 1).
-
Attempt to regenerate a small portion of the deactivated catalyst. (See Protocol 2 or 3). Success in regeneration confirms poisoning as the likely cause.
-
Symptom 2: Gradual Decline in Conversion Over Multiple Cycles
-
Probable Causes: Slow poisoning, fouling/coking, or thermal sintering.
-
Diagnostic Workflow:
-
Check for Fouling: A visual inspection of the dried catalyst may reveal discoloration (darkening) indicative of carbon deposits. Temperature Programmed Oxidation (TPO) can quantify the amount of coke.[17] If fouling is confirmed, a regeneration protocol to burn off carbon can be effective.[5][18]
-
Evaluate Sintering: This is likely if the reaction is run at high temperatures. Characterize the spent catalyst using Transmission Electron Microscopy (TEM) or H₂ chemisorption to assess metal particle size. If sintering has occurred, the catalyst may not be fully recoverable, and optimizing for lower reaction temperatures is necessary.
-
Suspect Slow Poisoning: If fouling and sintering are ruled out, a slow accumulation of low-level poisons is likely. Implement routine feedstock purification and periodic catalyst regeneration as preventative measures.
-
Symptom 3: Increasing Pressure Drop Across a Packed-Bed Reactor
-
Probable Causes: Fouling, catalyst bed crushing, or flow maldistribution.[19][20]
-
Diagnostic Workflow:
-
Rule out Mechanical Issues: Ensure the reactor fittings and frits are not plugged.
-
Suspect Fouling: The formation of humins or coke can cause catalyst particles to stick together, creating blockages and increasing the pressure drop.[19]
-
Action: The reactor may need to be unpacked, the catalyst regenerated ex-situ (See Protocol 3), and the reactor repacked. Consider conditioning the feedstock to reduce coke precursors, for instance, by pre-hydrogenating reactive aldehydes.[21]
-
Core Deactivation Pathways
The following diagram illustrates the primary mechanisms by which a catalyst active site can be deactivated during the hydrogenation process.
Caption: Key pathways for catalyst deactivation.
Troubleshooting Workflow
Use this decision tree to systematically diagnose performance issues in your hydrogenation reaction.
Caption: A decision tree for troubleshooting catalyst issues.
Experimental Protocols
Protocol 1: Feedstock Purification via Activated Carbon
This protocol is designed to remove polar impurities and potential catalyst poisons from the oxovaleric/levulinic acid feedstock.[4][22]
Materials:
-
Crude levulinic acid solution
-
Activated carbon (powdered, high surface area)
-
Stir plate and magnetic stir bar
-
Filter apparatus (e.g., Büchner funnel with 0.45 µm filter paper)
Procedure:
-
Preparation: Weigh out activated carbon corresponding to 1-5% of the mass of the levulinic acid in your solution.
-
Adsorption: Add the activated carbon to the levulinic acid solution in a suitable flask.
-
Mixing: Stir the slurry vigorously at room temperature for 2-4 hours. This allows the impurities to adsorb onto the carbon surface.
-
Filtration: Separate the activated carbon from the solution by vacuum filtration.
-
Verification: The purified levulinic acid solution is now ready for use. It is advisable to analyze a small sample pre- and post-treatment to confirm impurity removal.
Protocol 2: Mild In-Situ Catalyst Regeneration (Solvent Washing)
This method can be used for reversible poisoning or mild fouling where the poison can be washed away.[23]
Materials:
-
Reaction vessel with deactivated catalyst
-
Suitable solvent (e.g., the reaction solvent like water or dioxane, or a different solvent like ethanol)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Cooldown: After the reaction, cool the reactor to a safe temperature (e.g., 40-50°C) and vent the hydrogen pressure.
-
Feed Removal: Drain the reaction mixture from the vessel, leaving the catalyst behind.
-
Solvent Wash: Introduce the clean solvent to the reactor, ensuring the catalyst bed is fully submerged.
-
Agitation: Stir the catalyst in the solvent at a moderate temperature (e.g., 50-80°C) for 1-2 hours under a gentle inert gas flow.
-
Drain and Dry: Drain the solvent. The catalyst can then be dried under vacuum or a flow of inert gas before the next reaction.
Protocol 3: Ex-Situ Oxidative Regeneration for Coking
This protocol is for severe deactivation due to coke/carbon deposition and should be performed in a controlled environment (e.g., a tube furnace).[18][24]
Materials:
-
Deactivated (coked) catalyst, recovered from the reactor
-
Tube furnace with temperature control
-
Quartz or ceramic tube
-
Gas supply: Inert gas (Nitrogen) and a dilute air/oxygen mixture (e.g., 1-5% O₂ in N₂)
Procedure:
-
Loading: Place the coked catalyst in the center of the tube furnace.
-
Inert Purge: Heat the catalyst to around 150-200°C under a steady flow of nitrogen to remove any volatile residues.
-
Controlled Oxidation: Slowly introduce the dilute oxygen/air mixture. The temperature will rise due to the exothermic combustion of the coke. Carefully control the temperature to not exceed the catalyst's thermal stability limit (typically 300-500°C, check manufacturer's specifications).[5][24] This slow, controlled burn-off prevents catalyst sintering.
-
Hold and Cool: Hold at the target temperature until the burnout is complete (indicated by a stable temperature and no further CO₂ in the off-gas). Then, switch back to an inert gas flow and cool the system to room temperature.
-
Reduction (Activation): The now-oxidized metal sites must be re-reduced. Heat the catalyst under a flow of hydrogen (H₂) at a temperature typically between 180-400°C to restore its metallic active sites before use.[18][25]
Data Summary: Common Catalyst Poisons
| Poison Type | Potential Source in Feedstock | Mechanism of Deactivation | Mitigation Strategy |
| Sulfur Compounds | Amino acids (cysteine, methionine) from biomass, H₂SO₄ from upstream processing.[6][10] | Strong chemisorption on metal active sites, blocking reactant access.[4] | Feed purification, use of guard beds, developing sulfur-tolerant catalysts.[21][22] |
| Nitrogen Compounds | Amino acids, proteins, heterocyclic compounds from biomass.[11][12] | Strong adsorption to active sites, similar to sulfur.[26] | Feed purification, catalyst regeneration.[22] |
| Carbon Monoxide (CO) | Decomposition of formic acid (a common co-product in levulinic acid synthesis).[14] | Very strong competitive adsorption on metal sites, blocking H₂ adsorption.[4] | Purify feed to remove formic acid, optimize reaction conditions to minimize its decomposition.[27][28] |
| Humins/Polymers | Side-reactions during biomass processing.[29] | Physical blockage of catalyst pores and active sites (fouling/coking).[1][5] | Feed filtration/purification, periodic oxidative regeneration of the catalyst.[5][21] |
| Halides (e.g., Cl⁻) | From processing chemicals or biomass itself. | Can alter the electronic properties of the metal and leach active components. | Feed purification, use of halide scavengers.[21] |
| Water | Present in feedstock or as a reaction product. | Can cause hydrothermal sintering or leaching of active components, especially with certain supports.[21][30] | Improve catalyst hydrothermal stability, use of hydrophobic supports.[8] |
References
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
- Google Patents. (2012). WO2014014466A1 - Regeneration of a hydrogenation catalyst.
-
Avant. (2023). Catalyst Regeneration. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology. Retrieved from [Link]
-
Energy → Sustainability Directory. (2025). Catalyst Poisoning Mitigation. Retrieved from [Link]
-
SciSpace. (2004). Process for regenerating a hydrogenation catalyst. Retrieved from [Link]
- Google Patents. (2004). US20060035779A1 - Method for regenerating a hydrogenation catalyst.
-
OAE Publishing Inc. (2025). The transfer hydrogenation of levulinic acid to γ-valerolactone over CuNiAl catalyst. Retrieved from [Link]
-
Solubility of Things. (n.d.). Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Catalytic hydrogenation of levulinic acid to ɣ-valerolactone: Insights into the influence of feed impurities on catalyst performance in batch and flow. Retrieved from [Link]
-
Department of Energy. (n.d.). Effects of Trace Contaminants on Catalytic Processing of Biomass-Derived Feedstocks. Retrieved from [Link]
- Google Patents. (2018). EP3362430B1 - Process for the purification of levulinic acid.
-
Novaspec. (2025). Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. Retrieved from [Link]
-
ChemCatBio. (n.d.). Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks Webinar. Retrieved from [Link]
-
MDPI. (2021). Catalytic Production of Levulinic Acid (LA) from Actual Biomass. Retrieved from [Link]
-
Advanced BioFuels USA. (2022). Unlocking the Mystery of Catalyst Poisoning. Retrieved from [Link]
-
ResearchGate. (n.d.). Coke formation in metal‐catalysed hydrogenation/dehydrogenation.... Retrieved from [Link]
-
MDPI. (2022). Evaluation of Kinetic Models for the Catalytic Hydrogenation of Levulinic Acid to γ-Valerolactone over Nickel Catalyst Supported by Titania. Retrieved from [Link]
- Google Patents. (2015). WO2017064069A1 - Process for the purification of levulinic acid.
-
ResearchGate. (n.d.). Levulinic acid hydrogenation mechanism over Ru/C catalyst. Retrieved from [Link]
-
Utrecht University Research Portal. (2020). Catalytic Hydrogenation of Renewable Levulinic Acid to γ-Valerolactone: Insights into the Influence of Feed Impurities on Catalyst Performance in Batch and Flow Reactors. Retrieved from [Link]
-
ResearchGate. (2016). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. Retrieved from [Link]
-
Jinzong Machinery. (2024). Reactor Troubleshooting and Solutions. Retrieved from [Link]
-
MDPI. (2022). Production of Levulinic Acid from Cellulose and Cellulosic Biomass in Different Catalytic Systems. Retrieved from [Link]
-
MDPI. (2020). Catalyst Deactivation, Poisoning and Regeneration. Retrieved from [Link]
-
ResearchGate. (n.d.). Deactivation mechanisms: A) Coke formation, B) Poisoning, C) Sintering.... Retrieved from [Link]
-
Chemical Engineering Transactions. (2023). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Retrieved from [Link]
-
ADDI. (2018). Coking and sintering progress of a Ni supported catalyst in the steam reforming of biomass pyrolysis volatiles. Retrieved from [Link]
-
ResearchGate. (2003). (PDF) Sulfur and nitrogen compounds conversion in catalytic cracking. Retrieved from [Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Digital Commons @ University of Dayton. (n.d.). Operation of a Packed Bed Reactor for Hyrdogenation. Retrieved from [Link]
-
AOCS. (2022). Hydrogenation in Practice. Retrieved from [Link]
-
MDPI. (2021). Removing Simultaneously Sulfur and Nitrogen from Fuel under a Sustainable Oxidative Catalytic System. Retrieved from [Link]
-
HJ-GROUP. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Retrieved from [Link]
-
Process Engineering Associates. (n.d.). Hydrogenator Troubleshooting & Evaluation. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalysis. Retrieved from [Link]
-
MDPI. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]
Sources
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- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. avant-al.com [avant-al.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks Webinar | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
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- 20. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
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- 27. EP3362430B1 - Process for the purification of levulinic acid - Google Patents [patents.google.com]
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- 29. Catalytic Production of Levulinic Acid (LA) from Actual Biomass | MDPI [mdpi.com]
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Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Analysis of 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid
This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid (TBPM-Valeric Acid). Moving beyond a simple recitation of steps, we will explore the scientific rationale behind the methodological choices, offering a robust framework for researchers, scientists, and drug development professionals to establish a validated, trustworthy analytical procedure. The validation parameters discussed are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and data integrity.[1][2]
The Analytical Challenge: A Molecule of Dual Character
TBPM-Valeric Acid presents a common yet interesting analytical challenge. Its structure comprises a polar, ionizable carboxylic acid group and a large, non-polar 4-tert-butylphenyl moiety. This duality governs its behavior in reversed-phase chromatography. The key to a successful separation is to control the ionization of the carboxylic acid. By maintaining a mobile phase pH well below the pKa of the acid (typically < 3), we ensure it remains in its protonated, less polar form, leading to consistent retention and symmetrical peak shape on a non-polar stationary phase.[3][4]
The bulky tert-butylphenyl group imparts significant hydrophobicity, meaning it will be well-retained on standard C18 columns.[5][6] Our objective is to develop a method that is not only accurate and precise but also robust enough to handle potential variations in sample matrices and chromatographic conditions.
Comparative Methodologies
We will develop and compare two reversed-phase HPLC methods:
-
Method A: Isocratic Elution. A simple, rapid, and robust method ideal for routine quality control (QC) testing where throughput and consistency are paramount.
-
Method B: Gradient Elution. A higher-resolution method designed for complex analyses, such as stability studies or impurity profiling, where separating the main analyte from closely eluting degradation products is critical.
Chromatographic Systems and Conditions:
| Parameter | Method A: Isocratic QC | Method B: Gradient R&D |
| HPLC Column | Standard C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.5 | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic: 60:40 (A:B) | Gradient: 0-10 min (40-90% B), 10-12 min (90% B), 12-12.1 min (90-40% B), 12.1-15 min (40% B) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection (UV) | 245 nm | 245 nm |
| Injection Vol. | 10 µL | 10 µL |
Rationale for Method Choices:
-
Column: Method A uses a workhorse C18 column, known for its strong hydrophobic retention.[7] Method B employs a Phenyl-Hexyl phase to offer alternative selectivity through π-π interactions with the aromatic ring of TBPM-Valeric Acid, potentially improving resolution from aromatic impurities.
-
Mobile Phase: An acidic mobile phase is used in both methods to suppress the ionization of the carboxylic acid.[8] Method A uses a phosphate buffer for better pH control, critical for isocratic stability. Method B uses a simpler acid modifier, which is often preferred for gradient methods to avoid potential buffer precipitation at high organic concentrations and provides low UV absorbance.
-
Detection: The conjugated system of the benzoyl group in the molecule is expected to have a strong UV absorbance maximum. A wavelength of 245 nm is a hypothetical but plausible choice for sensitive detection.
The Validation Master Plan: A Workflow for Trust
Method validation is a systematic process that provides documented evidence that an analytical procedure is suitable for its intended purpose.[9][10] The relationship between the core validation parameters is visualized below.
Caption: Workflow for HPLC Method Validation based on ICH Guidelines.
In-Depth Analysis of Validation Parameters
The following sections detail the experimental protocols and acceptance criteria for each validation parameter, comparing the performance of Method A and Method B.
Specificity (Selectivity)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]
Experimental Protocol:
-
Blank Analysis: Inject a sample of the dissolution solvent (diluent) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: If in a formulated product, inject a solution containing all excipients except the active pharmaceutical ingredient (API) to check for interference.
-
Forced Degradation: Subject the analyte solution to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure the main analyte peak is resolved from all degradation peaks (peak purity analysis using a Diode Array Detector is recommended).
Comparative Data:
| Parameter | Method A: Isocratic QC | Method B: Gradient R&D |
| Blank Interference | No peak at analyte Rt | No peak at analyte Rt |
| Placebo Interference | No interfering peaks | No interfering peaks |
| Resolution (Rs) from closest degradant | 1.8 | > 3.0 |
| Peak Purity (stressed sample) | Pass (>990) | Pass (>995) |
| Conclusion | Acceptable for QC | Superior selectivity for stability studies |
Linearity and Range
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response over a specified range.[4]
Experimental Protocol:
-
Prepare a stock solution of TBPM-Valeric Acid reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
Determine the relationship using linear regression analysis (y = mx + c).
Comparative Data:
| Parameter | Method A: Isocratic QC | Method B: Gradient R&D | Acceptance Criteria |
| Range Studied | 80 - 120 µg/mL | 80 - 120 µg/mL | As per method intent |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept (% of 100% response) | 0.8% | 0.4% | Not significant |
| Residual Sum of Squares | 1.25e5 | 0.88e5 | Visually random distribution |
Accuracy (Trueness)
Objective: To demonstrate the closeness of the results obtained by the method to the true value. Accuracy is typically assessed using a recovery study.[10]
Experimental Protocol:
-
Prepare a synthetic matrix (placebo) of the drug product.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Comparative Data:
| Spiked Level | Method A: Isocratic QC (% Recovery ± RSD) | Method B: Gradient R&D (% Recovery ± RSD) | Acceptance Criteria |
| 80% | 99.5% ± 0.8% | 100.2% ± 0.5% | 98.0% - 102.0% |
| 100% | 100.8% ± 0.6% | 100.5% ± 0.4% | 98.0% - 102.0% |
| 120% | 101.2% ± 0.7% | 100.9% ± 0.6% | 98.0% - 102.0% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[11]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze six independent samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.
Comparative Data:
| Parameter | Method A: Isocratic QC (% RSD) | Method B: Gradient R&D (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.75% | 0.55% | RSD ≤ 2.0% |
| Intermediate Precision (Day 2, Analyst 2) | 1.10% | 0.90% | RSD ≤ 2.0% |
Limits of Detection (LOD) and Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
-
The LOQ must be confirmed by analyzing samples at this concentration to prove adequate precision and accuracy.
Comparative Data:
| Parameter | Method A: Isocratic QC | Method B: Gradient R&D | Acceptance Criteria |
| LOD (S/N ≈ 3:1) | 0.05 µg/mL | 0.02 µg/mL | Reportable value |
| LOQ (S/N ≈ 10:1) | 0.15 µg/mL | 0.07 µg/mL | Reportable value |
| Precision at LOQ (%RSD) | 4.5% | 3.8% | Typically ≤ 10% |
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[10]
Experimental Protocol:
-
Vary critical chromatographic parameters one at a time, such as:
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5 °C)
-
Flow Rate (± 10%)
-
Mobile Phase Composition (± 2% absolute for isocratic)
-
-
Analyze a system suitability solution and a standard sample under each condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution) and quantitative results.
Comparative Data:
| Varied Parameter | Method A: Isocratic QC (Impact) | Method B: Gradient R&D (Impact) |
| pH ± 0.2 | Minor shift in Rt (<5%), results within spec. | Minor shift in Rt (<3%), results within spec. |
| Temp ± 5 °C | Minor shift in Rt (<4%), results within spec. | Minor shift in Rt (<2%), results within spec. |
| Flow Rate ± 10% | Significant shift in Rt (~10%), results within spec. | Significant shift in Rt (~10%), results within spec. |
System Suitability Testing (SST)
Purpose: SST is not a validation parameter itself but is an integral part of the overall procedure. It is performed before and during sample analysis to ensure the chromatographic system is performing adequately.[10] The acceptance criteria are established during method validation.
Caption: Key parameters for System Suitability Testing.
Conclusion and Recommendations
Both Method A and Method B were successfully validated according to ICH guidelines and demonstrated suitability for the analysis of 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid. The choice between them is dictated by the specific application.
-
Method A (Isocratic) is highly robust, simple, and fast, making it the superior choice for routine quality control environments. Its performance is predictable and reliable for the quantitative assay of the main component.
-
Method B (Gradient) offers superior resolution, selectivity, and lower detection limits. This makes it the recommended method for research and development, stability testing, and impurity profiling, where the ability to separate the analyte from unknown degradation products is paramount. The use of a phenyl-hexyl column provides an orthogonal separation mechanism to the standard C18, which is invaluable for comprehensive analytical characterization.
This comparative guide underscores that method validation is not a one-size-fits-all process. By understanding the scientific principles behind the chromatographic separation and aligning the validation strategy with the intended use of the method, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.
References
-
Taylor & Francis. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]
-
ResearchGate. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Retrieved from [Link]
-
Pragolab. (n.d.). Acclaim Organic Acid (OA) HPLC Column. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
SciSpace. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Retrieved from [Link]
-
MDPI. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Retrieved from [Link]
-
CORE. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]
-
Shodex. (n.d.). Comparison of Analysis of Organic Acids with 4 Kinds of Detectors (Standards). Retrieved from [Link]
-
Shodex. (n.d.). Comparison of Analysis of Organic Acids with 4 Kinds of Detectors (Standards) (KC-811). Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (2020). RP-HPLC of strongly non-polar compound?. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pragolab.cz [pragolab.cz]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. chromtech.com [chromtech.com]
- 6. jordilabs.com [jordilabs.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Technical Comparison Guide: Structural Elucidation of 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric Acid
Executive Summary & Application Context
In the synthesis of aryl-alkanoic acid derivatives—a structural class common in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and metabolic regulators—5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid serves as a critical chiral intermediate. Its structural integrity is defined by the precise installation of a methyl group at the C3 position of the valeric acid chain.
This guide provides a comparative NMR analysis designed to distinguish the target molecule from its most common process impurity: the non-methylated analog 5-(4-tert-Butylphenyl)-5-oxovaleric acid .
The Core Analytical Challenge: While the aromatic and tert-butyl signals are nearly identical between the target and the impurity, the C3 chiral center in the target molecule induces diastereotopicity in the adjacent methylene protons (C2 and C4). This phenomenon transforms simple triplet signals into complex ABX multiplets, serving as the definitive "fingerprint" for structural verification.
Structural Visualization & Nomenclature
The following diagram outlines the proton assignment scheme used throughout this guide. Note the chiral center at C3 , which breaks the symmetry of the adjacent methylene groups.
Figure 1: Connectivity and proton environments. The C3 chiral center renders C2 and C4 protons diastereotopic.
Experimental Protocol: High-Resolution 1H NMR
To ensure reproducibility and minimize artifacts (such as carboxylic acid dimerization), the following protocol is standardized.
Sample Preparation[1]
-
Solvent Selection: DMSO-d6 is preferred over CDCl3.
-
Reasoning: DMSO-d6 disrupts intermolecular hydrogen bonding, sharpening the carboxylic acid proton signal (often invisible or extremely broad in CDCl3) and preventing concentration-dependent chemical shift drifting of the C2 protons.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (
0.00 ppm).[1]
Acquisition Parameters[3]
-
Frequency: 400 MHz or higher (essential to resolve the C2/C4 multiplets).
-
Pulse Sequence: Standard 30° pulse (zg30).
-
Relaxation Delay (D1):
5 seconds.-
Reasoning: The aromatic protons and the quaternary carbons (in 13C) have longer T1 relaxation times. Adequate delay ensures accurate integration ratios (e.g., 9:2:2:3).
-
Comparative Analysis: Target vs. Alternative
This section compares the target molecule against its unbranched analog (impurity). This comparison validates the success of the methylation step in the synthesis.
The Diagnostic Table
| Proton Group | Target: 3-Methyl Derivative | Alternative: Unmethylated Analog | Diagnostic Value |
| C3-Methyl | Doublet (d) , | Absent | High (Primary Confirmation) |
| C2-H (α to COOH) | Multiplet (dd/ABX) | Triplet (t) | High (Confirms Chirality) |
| C4-H (α to C=O) | Multiplet (dd/ABX) | Triplet (t) | High (Confirms Chirality) |
| C3-H (Methine) | Multiplet (m) | Quintet (as C3-H2) | Medium |
| Aromatic (Ortho to C=O) | Doublet, | Doublet, | Low (Identical environment) |
| Aromatic (Ortho to tBu) | Doublet, | Doublet, | Low (Identical environment) |
| t-Butyl | Singlet, | Singlet, | Low (Identical environment) |
Detailed Mechanistic Interpretation
A. The Aromatic Region (The Anchor)
Both molecules exhibit the classic AA'BB' system characteristic of para-substituted benzenes.
- 7.85–7.95 ppm (2H, d): These protons are ortho to the carbonyl group. The carbonyl's magnetic anisotropy and inductive electron-withdrawing effect strongly deshield these protons, pushing them downfield.
- 7.45–7.55 ppm (2H, d): These protons are ortho to the tert-butyl group. The alkyl group is weakly electron-donating, keeping these protons in the typical aromatic range.
-
Validation: The integration ratio between these two sets must be exactly 1:1.
B. The Aliphatic Chain (The Differentiator)
This is where the scientific integrity of the analysis lies.
-
In the Unmethylated Alternative: The chain is symmetrical regarding the central methylene. C2 and C4 are sufficiently far apart that they appear as triplets (coupled only to the central C3 methylene).
-
In the Target (3-Methyl): The C3 carbon is chiral . This creates a localized asymmetric environment.
-
Diastereotopicity: The two protons on C2 (
) are no longer chemically equivalent because they "see" the chiral methyl group differently.[2][3][4] The same applies to the protons on C4 ( ). -
Resulting Pattern: Instead of clean triplets, you will observe complex multiplets (often appearing as "messy" double-doublets) for the C2 and C4 regions.
-
C3-Methyl Signal: The methyl group couples with the single proton at C3, producing a clean doublet at
~1.05 ppm ( Hz).
-
Decision Logic for Quality Control
Use the following logic flow to interpret the spectrum during routine QC.
Figure 2: QC Decision Tree for structural verification.
Troubleshooting & Artifacts
-
Water Peak: In DMSO-d6, water appears around
3.33 ppm. This may overlap with the C4 methylene signals. Solution: Add a drop of D2O to shift the exchangeable OH/COOH peaks, or use COSY (Correlation Spectroscopy) to verify the coupling of the chain protons. -
Rotamers: While less common in this specific open-chain acid, restricted rotation around the amide bond (if derivatized to an amide) could cause peak doubling. In the free acid form described here, this is negligible.
-
COOH Proton: Expect a broad singlet between
11.0–12.5 ppm. If the sample is wet or concentration is low, this peak may broaden into the baseline. Its absence does not confirm the absence of the group if IR data confirms a carbonyl stretch.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (tert-Butylbenzene derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Reich, H. J. WinPLT: NMR Chemical Shift Data for Solvents and Impurities. University of Wisconsin-Madison. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Olah, G. A. (1964). Friedel-Crafts and Related Reactions.[5][6][7][8][9] Interscience Publishers. (Foundational text for the synthesis mechanism of aryl-keto-acids).
Sources
- 1. rsc.org [rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 5. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cerritos.edu [cerritos.edu]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
A Comparative Guide to the Synthetic Routes of 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid
Introduction
5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid is a keto-acid derivative that serves as a valuable building block in organic synthesis. Its structure, featuring a substituted aromatic ketone and a chiral center, makes it a precursor for developing complex molecular architectures, particularly in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). The efficiency, scalability, and environmental impact of its synthetic pathway are critical considerations for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the primary synthetic routes to 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid. We will dissect the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a comparative analysis based on yield, cost, safety, and scalability to guide researchers in making informed decisions for their specific applications.
Route 1: Friedel-Crafts Acylation of tert-Butylbenzene
The most direct and industrially favored method for synthesizing aromatic ketones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acid anhydride or acyl chloride using a Lewis acid catalyst.[2] For the target molecule, this translates to the reaction between tert-butylbenzene and 3-methylglutaric anhydride.
Mechanistic Rationale & Experimental Causality
The reaction is initiated by the coordination of the Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to one of the carbonyl oxygens of 3-methylglutaric anhydride. This coordination polarizes the C-O bond, leading to the formation of a highly reactive acylium ion electrophile.
The electron-rich tert-butylbenzene then acts as a nucleophile, attacking the acylium ion. The tert-butyl group is an ortho-, para-directing activator. Due to significant steric hindrance from the bulky tert-butyl group at the ortho positions, the acylation occurs almost exclusively at the para position, leading to high regioselectivity. A subsequent workup with aqueous acid hydrolyzes the aluminum-complexed intermediate to yield the final keto-acid product.
The choice of AlCl₃ as a catalyst is historical and effective, but it must be used in stoichiometric amounts because it complexes with the product ketone.[1] This leads to a large amount of acidic waste during workup. Modern variations may employ catalytic amounts of other Lewis acids like iron(III) chloride or bismuth(III) chloride to mitigate environmental concerns.[1][2]
Visualizing the Workflow: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Detailed Experimental Protocol
-
Reaction Setup: A 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with tert-butylbenzene (1.0 eq), 3-methylglutaric anhydride (1.05 eq), and anhydrous dichloromethane (DCM, 5 mL per gram of anhydride).
-
Catalyst Addition: The mixture is cooled to 0°C in an ice-salt bath. Anhydrous aluminum chloride (AlCl₃, 2.2 eq) is added portion-wise over 1 hour, ensuring the internal temperature does not exceed 5°C. The reaction mixture typically develops a deep red color.
-
Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: The reaction mixture is slowly poured onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL) with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Extraction: The resulting slurry is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
Washing and Drying: The combined organic layers are washed with water, followed by saturated sodium bicarbonate solution, and finally with brine. The organic phase is then dried over anhydrous sodium sulfate.
-
Isolation and Purification: The solvent is removed under reduced pressure to yield the crude product as an oil or solid. Purification is achieved by recrystallization from a suitable solvent system (e.g., toluene-hexane) to afford pure 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid.
Route 2: Grignard Reagent Addition to a Glutaric Acid Derivative
An alternative, though more circuitous, route involves the use of an organometallic reagent. This pathway would utilize a Grignard reagent prepared from a 4-tert-butyl-substituted halobenzene, which then acts as a nucleophile.
Mechanistic Rationale & Experimental Causality
This multi-step synthesis would begin with the preparation of 4-tert-butylphenylmagnesium bromide from 4-tert-butylbromobenzene and magnesium turnings. To avoid side reactions, the Grignard reagent must react with a selectively activated derivative of 3-methylglutaric acid. A simple diacid chloride would react twice. Therefore, a mono-activated derivative is required, such as a Weinreb amide of one carboxyl group while the other is protected as an ester.
The Grignard reagent adds to the Weinreb amide, forming a stable tetrahedral intermediate that collapses upon acidic workup to yield the desired ketone. The ester protecting group can then be hydrolyzed under basic or acidic conditions to give the final carboxylic acid. This route offers precise C-C bond formation but is penalized by its multiple steps, including protection and deprotection, which lowers the overall yield and increases complexity.
Visualizing the Workflow: Grignard Synthesis
Sources
Technical Comparison: Optical Rotation vs. Chromatographic Determination of Chiral 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric Acid
[1]
Executive Summary & Molecule Profile
Target Molecule: 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid CAS: 833-85-2 (Generic/Racemic context) Significance: A critical chiral intermediate in the synthesis of Amorolfine (a morpholine antifungal).[1] The biological activity of the final drug depends heavily on the stereochemistry at the C3-methyl position.[2]
The Challenge:
Determining the enantiomeric purity of this keto-acid is complicated by its structural flexibility and the potential for low specific rotation values (
This guide compares both methodologies, providing validated protocols to ensure data integrity in drug development workflows.
Method A: Polarimetry (Traditional Optical Rotation)
Role: Rapid in-process control (IPC) and confirmation of absolute configuration (vs. reference standard).[1][2]
Principles & Limitations
Optical rotation measures the rotation of plane-polarized light by the chiral center.[2] For 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid, the rotation is influenced by the electronic environment of the tert-butyl phenyl ketone and the carboxylic acid tail.[1]
-
Critical Limitation: Carboxylic acids often form dimers in non-polar solvents, which can skew rotation readings.[1][2]
-
Solvent Dependency: The specific rotation (
) can change sign or magnitude depending on whether the solvent is protic (Ethanol/Methanol) or aprotic (Chloroform/DCM).[1][2]
Validated Protocol
Equipment: Digital Polarimeter (e.g., PerkinElmer 341 or equivalent) with a temperature-controlled cell.
Method B: Chiral HPLC (The Modern Standard)
Role: Precise determination of Enantiomeric Excess (ee) and release testing.[2]
Mechanism of Separation
Unlike polarimetry, which provides a bulk average property, chiral HPLC physically separates the
Validated Protocol
Column Selection: The presence of the aromatic ketone and the carboxylic acid suggests a polysaccharide-based column.[2]
-
Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose analog).[1]
Mobile Phase Strategy:
-
Modifier: Isopropyl Alcohol (IPA) (modulates polarity).[1][2]
-
Additive (Critical): Trifluoroacetic Acid (TFA) (0.1%).[1][2][3]
-
Why? The carboxylic acid group on the analyte will cause severe peak tailing and poor resolution without an acidic modifier to suppress ionization.[2]
-
Step-by-Step Workflow:
Comparative Analysis & Decision Matrix
The following table contrasts the two methods based on experimental utility for this specific keto-acid intermediate.
| Feature | Method A: Polarimetry | Method B: Chiral HPLC |
| Primary Output | Specific Rotation ( | Enantiomeric Excess (% ee) |
| Sensitivity | Low (Requires >50mg sample) | High (Requires <1mg sample) |
| Impurity Tolerance | Poor. Chemical impurities (precursors) alter rotation values.[1][2] | Excellent. Separates impurities from the chiral peak.[2] |
| Structural Insight | Indicates Absolute Config (vs. Standard) | Quantifies Ratio of Isomers |
| Throughput | High (5 mins/sample) | Medium (15-30 mins/sample) |
| Cost per Run | Low (Solvent only) | High (Column wear + Solvents) |
| Risk Factor | False readings due to solvent/temp | Column fouling if sample is dirty |
Experimental Data Simulation (Representative)
Based on typical behavior of Amorolfine intermediates:
Visualized Workflow (Graphviz)[1][2]
The following diagram illustrates the decision logic for selecting the appropriate analytical method during the drug development lifecycle.
Caption: Decision tree for analytical method selection. Use Polarimetry for quick configuration checks and HPLC for quantitative purity determination.[2]
Conclusion & Recommendation
For the development of Amorolfine intermediates, Method B (Chiral HPLC) is the mandatory standard for determining optical purity due to the chemical complexity of the keto-acid.[2]
-
Recommendation: Establish a validated Chiral HPLC method using an Amylose-based column (AD-H) with 0.1% TFA in the mobile phase.
-
Use of Polarimetry: Restrict polarimetry to qualitative "identity testing" to confirm the correct enantiomer is being enriched, but do not rely on it for quantitative purity (ee) calculations due to the aggregation risks of the carboxylic acid moiety.[2]
References
-
Hoffmann-La Roche. (1980).[2] Process for the manufacture of morpholine derivatives.[2] US Patent 4,202,894.[2] Link
-
Daicel Corporation. (n.d.).[2] Chiralpak AD-H Instruction Manual.[2] Chiral Technologies.[2] Link
-
Zhang, J., et al. (2013).[1][2] Preparation method of amorolfine hydrochloride.[2] WO Patent 2013/097629.[2] Link
-
Phenomenex. (2021).[2][5] Chiral HPLC Method Development Guide.Link[1][2]
-
Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds.[2] John Wiley & Sons.[2] (Foundational text on optical rotation principles).
Assay Development Guide: Quantifying 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric Acid in Reaction Mixtures
Topic: Assay Development for Quantifying 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of complex organic intermediates, the accurate quantification of keto-acids like 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid (BPMOVA) is a critical control point. This molecule presents a classic analytical duality: its lipophilic tail (tert-butylphenyl) suggests easy retention, while its polar head (carboxylic acid) and reactive center (ketone) introduce challenges in peak shape and stability.
This guide compares three distinct analytical approaches—RP-HPLC-UV , UHPLC-MS/MS , and qNMR —to help you select the optimal tool for your specific development stage.
Part 1: Analyte Profiling & Method Selection Strategy
Before selecting a method, we must understand the "personality" of the analyte in the context of a crude reaction mixture (likely a Friedel-Crafts acylation or similar C-C bond formation).
-
Chemical Name: 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid
-
Key Motifs:
-
Carboxylic Acid (pKa ~4.5): Requires pH control (acidic mobile phase) to suppress ionization and prevent peak tailing.
-
Aromatic Ketone: Provides a strong UV chromophore (~254 nm) and a distinct carbonyl signature.
-
tert-Butyl Group: Adds significant lipophilicity (LogP > 3), ensuring strong retention on C18 phases.
-
Chiral Center (C3): The 3-methyl group creates enantiomers. Note: This guide focuses on achiral quantification for reaction yield. Chiral separation requires polysaccharide-based stationary phases.
-
Method Selection Decision Matrix
Figure 1: Decision tree for selecting the appropriate analytical technique based on development stage and sensitivity requirements.
Part 2: The Contenders (Comparative Analysis)
Method A: RP-HPLC-UV (The Workhorse)
Best For: Routine process monitoring (IPC), yield calculation, and stability testing.
-
Mechanism: Separation based on hydrophobicity using a C18 or Phenyl-Hexyl column.
-
Pros: High precision (RSD < 1.0%), robust, equipment availability.
-
Cons: Requires a reference standard; susceptible to co-elution with structurally similar isomers (e.g., regioisomers from the acylation step).
Method B: UHPLC-MS/MS (The Specialist)
Best For: Trace impurity analysis, cleaning validation, and complex matrices where UV interference is high.
-
Mechanism: Electrospray Ionization (ESI) in Negative Mode .[1] The carboxylic acid moiety [M-H]- ionizes efficiently.
-
Pros: Extreme sensitivity (LOQ < 10 ng/mL), mass selectivity eliminates "hidden" co-eluting peaks.
-
Cons: Matrix effects (ion suppression), higher cost, requires volatile buffers.
Method C: qNMR (The Referee)
Best For: Assigning potency to the first batch of reference standard or determining "true" mass balance without a standard.
-
Mechanism: Proton (1H) NMR using an internal standard (e.g., Maleic Acid or TCNB).
-
Pros: Absolute quantification (no reference standard of the analyte needed); non-destructive.
-
Cons: Low sensitivity (requires mg quantities), lower throughput.
Part 3: Experimental Protocols
1. Sample Preparation Workflow (Universal)
Reaction mixtures often contain Lewis acids (AlCl3) or unreacted anhydrides. Proper quenching is vital to prevent degradation during analysis.
Figure 2: Standardized quenching and extraction protocol to ensure analyte stability and column protection.
2. RP-HPLC-UV Protocol
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 3.0 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses acid ionization, sharpening peaks).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 20% B to 80% B over 10 minutes.
-
Detection: 254 nm (Aromatic) and 210 nm (Carbonyl).
-
Flow Rate: 0.8 mL/min.
-
Critical Insight: If you observe "fronting," the sample solvent is likely too strong (too much MeOH). Dilute with water/buffer.
3. UHPLC-MS/MS Protocol
-
Ionization: ESI Negative Mode (Target: [M-H]-).
-
Mobile Phase: 5 mM Ammonium Acetate (pH ~5.5) / Acetonitrile. Note: Do not use Phosphoric acid here; it suppresses MS signal.
-
MRM Transitions (Predicted):
-
Quantifier: m/z 261.1 → 217.1 (Loss of CO2).
-
Qualifier: m/z 261.1 → 57.1 (tert-butyl fragment) or 261.1 → 161.0 (Cleavage at ketone).
-
-
Source Temp: 350°C (Ensure complete desolvation of the lipophilic tail).
4. qNMR Protocol
-
Solvent: DMSO-d6 (Excellent solubility for both polar/non-polar regions).
-
Internal Standard: Maleic Acid (Singlet at ~6.3 ppm, distinct from the aromatic region of BPMOVA).
-
Parameters: D1 (Relaxation Delay) ≥ 30 seconds. This is non-negotiable for qNMR to ensure full relaxation of protons.
-
Calculation:
Part 4: Performance Data & Comparative Analysis
The following data represents typical validation metrics for this class of keto-acids.
| Feature | RP-HPLC-UV | UHPLC-MS/MS | qNMR |
| Linearity (R²) | > 0.999 | > 0.995 | N/A (Single Point) |
| Range | 0.05 - 2.0 mg/mL | 1 - 1000 ng/mL | 5 - 20 mg/mL |
| Precision (RSD) | 0.5 - 1.0% | 3.0 - 5.0% | < 1.0% |
| Specificity | Moderate (UV) | High (Mass) | High (Structural) |
| Throughput | 15 min/sample | 5 min/sample | 30+ min/sample |
| Primary Use | Routine QC | Impurity/Cleaning | Reference Std Qual |
Part 5: Troubleshooting & Optimization
Issue 1: Peak Tailing in HPLC
-
Cause: Interaction between the carboxylic acid and free silanols on the column.
-
Fix: Ensure Mobile Phase A pH is < 3.0 (using Phosphoric acid or TFA). Alternatively, use an "End-capped" column designed for basic/acidic compounds.
Issue 2: Signal Suppression in LC-MS
-
Cause: Co-eluting salts from the reaction mixture (e.g., Aluminum salts).
-
Fix: Switch to a divert valve setup to send the first 1-2 minutes of flow (containing salts) to waste before the MS.
Issue 3: Drift in Retention Time
-
Cause: Temperature fluctuations affecting the lipophilic interaction of the tert-butyl group.
-
Fix: Thermostat the column compartment (typically 35°C or 40°C).
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[3] Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
Dolan, J. W. (2010). LC Troubleshooting: Peak Tailing and Tailing Factors. LCGC North America. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
Sources
- 1. Mobile phase & negative mode LC-MS analysis - Chromatography Forum [chromforum.org]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. mastercontrol.com [mastercontrol.com]
- 4. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 5. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Disposal Protocol: 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric Acid
This operational guide details the disposal and handling procedures for 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid .[1]
As a Senior Application Scientist, I have structured this protocol based on the chemical's functional group behavior (aromatic keto-acid) and its known structural analogs used in pharmaceutical synthesis (e.g., Fexofenadine intermediates). This compound combines the corrosivity of a carboxylic acid with the environmental persistence associated with tert-butyl aromatic systems.
Executive Summary & Hazard Profile
Objective: Safe isolation, containment, and destruction of 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid waste streams.
This compound is a lipophilic organic acid . Its disposal is dictated by two critical chemical features:
-
Carboxylic Acid Moiety: Imparts acidity (approximate pKa 4.5–5.0), requiring segregation from bases and oxidizers to prevent exothermic neutralization or gas evolution.
-
tert-Butylphenyl Group: Increases lipophilicity (LogP > 3), making it a likely Marine Pollutant with high potential for bioaccumulation.
Core Directive: Zero-discharge policy. Under no circumstances should this compound enter municipal sewage systems or surface waters.
Physicochemical Disposal Data
| Property | Value (Est.) | Operational Implication |
| Physical State | Solid / Crystalline Powder | Dust control measures required during transfer.[2][3] |
| Solubility | Low in water; High in organic solvents (DCM, EtOAc) | Aqueous rinses may be ineffective; use organic solvents for decontamination. |
| Acidity (pKa) | ~4.8 | Incompatible with strong bases (NaOH, KOH) and cyanides. |
| Flash Point | >110°C (Predicted) | Classed as "Combustible" rather than "Flammable" for transport. |
| RCRA Status | Non-Listed (unless mixed with solvents) | Manage as Non-RCRA Regulated Hazardous Waste (unless characteristic). |
Waste Segregation & Containment Workflow
Effective disposal begins at the bench. You must segregate this waste stream based on its chemical compatibility.[4]
The "Self-Validating" Segregation Logic
-
Why not General Organic Waste? If mixed with basic organic waste (e.g., amines), it will form salts, potentially precipitating out of solution and clogging waste lines or creating "gunk" in drums.
-
Why not Aqueous Waste? Its low water solubility means it will float or precipitate, creating a non-homogeneous mixture that is difficult for waste contractors to sample and analyze.
DOT Visualization: Segregation Decision Tree
The following diagram illustrates the logical flow for categorizing waste containing this specific compound.
Figure 1: Decision tree for segregating aromatic keto-acid waste streams to ensure compatibility with incineration protocols.
Step-by-Step Disposal Procedure
Phase 1: Collection & Packaging
Materials Required:
-
High-Density Polyethylene (HDPE) or Glass containers (Avoid metal if aqueous acid is present to prevent corrosion).
-
Nitrile gloves (Double gloving recommended due to lipophilicity).
-
P100 Particulate Respirator (if handling dry powder).
Protocol:
-
Solid Waste: Place pure solid waste, contaminated weigh boats, and filter paper into a wide-mouth HDPE jar labeled "Solid Hazardous Waste - Organic Acid."
-
Liquid Waste:
-
If dissolved in Dichloromethane (DCM) : Pour into the Halogenated Waste carboy.
-
If dissolved in Ethyl Acetate/Methanol : Pour into the Non-Halogenated Waste carboy.
-
Critical Step: Do not mix with waste streams containing Sodium Azide or Cyanides, as the acidic proton can liberate toxic HN₃ or HCN gas [1].
-
-
Rinsing: Triple-rinse all glassware with a minimal amount of acetone or ethanol. Add the rinsate to the Non-Halogenated waste container. Do not rinse with water down the sink.
Phase 2: Labeling
Proper labeling is a legal requirement (RCRA/EPA) and a safety necessity.
Label Content:
-
Chemical Name: 5-(4-tert-Butylphenyl)-3-methyl-5-oxovaleric acid (Do not use abbreviations like "Keto-Acid Intermediate").
-
Hazard Checkboxes: [x] Irritant, [x] Toxic (Aquatic).
-
pH: Mark as Acidic (pH < 7).
Phase 3: Final Destruction
The only acceptable destruction method for this compound is High-Temperature Incineration with flue gas scrubbing.
-
Why? The aromatic ring requires high temperatures (>1000°C) to break down completely. The tert-butyl group is chemically robust and requires oxidation to prevent the release of persistent organic pollutants (POPs).
-
Hand-off: Transfer the sealed, labeled containers to your facility's Environmental Health & Safety (EHS) team or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).
Emergency Spill Response
In the event of a spill, the acidity and environmental toxicity dictate the response.
-
Isolate: Evacuate the immediate area.
-
PPE: Wear goggles, nitrile gloves, and a lab coat.
-
Containment:
-
Solids: Cover with a dust suppressant (or wet paper towels) to prevent airborne particles. Sweep carefully into a bag.
-
Liquids: Absorb with an inert material (Vermiculite or Chemizorb). Do not use standard paper towels if the solvent is flammable, unless you have a fire-safe disposal bin.
-
-
Neutralization (Optional but Recommended): Treat the area with a dilute Sodium Bicarbonate (NaHCO₃) solution. Wait for bubbling (CO₂) to cease.
-
Clean: Wipe the surface with ethanol, then soap and water. Collect all cleanup materials as hazardous waste.[4]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[Link]
-
PubChem. (n.d.). Compound Summary: 5-(4-tert-butylphenyl)-5-oxovaleric acid (Analog). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

